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Core Science & Biosynthesis

Foundational

Synthesis Pathway of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: A Technical Guide for Impurity Profiling

Introduction In the rigorous landscape of antiretroviral drug manufacturing, the control of process-related impurities is a critical regulatory requirement. Lopinavir, a potent HIV-1 protease inhibitor, is synthesized vi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rigorous landscape of antiretroviral drug manufacturing, the control of process-related impurities is a critical regulatory requirement. Lopinavir, a potent HIV-1 protease inhibitor, is synthesized via the sequential functionalization of a chiral (2S,4S,5S)-diamino alcohol core[1]. During the coupling of the valine-derived moiety using carbonylation agents like N,N'-carbonyldiimidazole (CDI)[2], an intramolecular cyclization can occur, yielding a 1,3-oxazinan-2-one derivative known as Lopinavir Oxazine (Pharmacopeial designation: EP Impurity H)[].

To accurately quantify this impurity in Active Pharmaceutical Ingredient (API) batches down to trace levels via LC-MS/MS, a stable-isotope-labeled (SIL) internal standard is mandatory. This whitepaper details the mechanistic causality, retrosynthetic logic, and step-by-step synthesis of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 [4], a self-validating reference standard designed for high-throughput mass spectrometry.

Section 1: Mechanistic Causality of Oxazine Formation

Understanding the synthesis of the d9-oxazine standard requires deconstructing how the unlabeled impurity forms during the API process.

The Lopinavir core is (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl . In the standard synthesis, the C5-amine is acylated with 2,6-dimethylphenoxyacetic acid, and the C2-amine is coupled with a cyclic urea-valine derivative[1].

The Causality of Cyclization: If the C2-amine is exposed to a carbonylating agent (e.g., residual CDI or phosgene equivalents) without the valine derivative present, the thermodynamic stability of a 6-membered ring drives a highly favored intramolecular cyclization. The C2-amine and the C4-hydroxyl bridge via a carbonyl group, forming a 1,3-oxazinan-2-one ring.

  • "N2-Des(L-valinyl)" Nomenclature: Because the C2-amine is incorporated into the oxazine ring, the valine moiety cannot be attached. Thus, the molecule is "des-valinyl"[4].

  • "d9" Isotopic Labeling: The deuterium label is strategically placed on the 2,6-dimethylphenoxy group (two -CD3 groups and three aromatic deuteriums). This specific location is chosen because it is metabolically stable and entirely resistant to deuterium-hydrogen back-exchange during electrospray ionization (ESI), ensuring absolute quantitative trustworthiness.

Section 2: Retrosynthetic Logic and Pathway Design

The synthesis is designed backward from the oxazine ring to ensure regioselectivity. The critical disconnection is the oxazine carbamate, which opens to the acyclic N2-Des(L-valinyl) Lopinavir-d9 intermediate. A subsequent amide disconnection at the C5 position yields the commercially available Boc-protected chiral core and the d9-labeled phenoxyacetic acid.

SynthesisPathway Acid 2-(2,6-Dimethylphenoxy-d9) acetic acid Coupled C5-Amide Intermediate (Boc-protected) Acid->Coupled EDC/HOBt Amidation Core (2S,4S,5S)-2-Boc-amino-5-amino- 1,6-diphenylhexan-4-ol Core->Coupled EDC/HOBt Amidation Deprotected N2-Des(L-valinyl) Lopinavir-d9 Coupled->Deprotected TFA/DCM Boc Removal Target N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 Deprotected->Target Triphosgene/DIPEA Cyclization

Synthetic workflow for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 from chiral core.

Section 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating analytical checkpoints to prevent the propagation of errors.

Phase 1: Preparation of 2-(2,6-Dimethylphenoxy-d9)acetic acid
  • Alkylation: Dissolve 2,6-dimethylphenol-d9 (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.1 eq). Stir at 60 °C for 4 hours.

  • Checkpoint: TLC (Hexane:EtOAc 7:3) must confirm the complete consumption of the phenol. The intermediate ester is verified by LC-MS prior to saponification to prevent yield loss.

  • Saponification: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude ester in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with DCM, dry over Na₂SO₄, and evaporate to yield the d9-labeled acid.

Phase 2: Regioselective Amidation of the Chiral Core
  • Coupling: Dissolve (2S,4S,5S)-2-(Boc-amino)-5-amino-1,6-diphenylhexan-4-ol (1.0 eq) and 2-(2,6-dimethylphenoxy-d9)acetic acid (1.05 eq) in anhydrous DMF.

  • Activation: Cool to 0 °C. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Checkpoint: The absence of the primary amine peak in FT-IR (~3300 cm⁻¹) and the appearance of the amide carbonyl (~1650 cm⁻¹) validate successful coupling.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry and concentrate to yield the Boc-protected C5-amide intermediate.

Phase 3: Deprotection and Intramolecular Carbonylation (Oxazine Formation)
  • Boc Removal: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v) and stir for 2 hours at room temperature.

  • Checkpoint: Complete disappearance of the Boc group is confirmed by the absence of the tert-butyl singlet (~1.4 ppm) in ¹H-NMR.

  • Cyclization: Concentrate under vacuum to remove TFA. Redissolve the crude N2-Des(L-valinyl) Lopinavir-d9 in anhydrous DCM. Cool to 0 °C. Add DIPEA (4.0 eq) followed by triphosgene (0.4 eq) dissolved in DCM dropwise over 30 minutes.

  • Completion: Stir for 2 hours at room temperature to drive the cyclization between the C2-amine and C4-hydroxyl.

  • Purification: Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the final oxazine-d9 standard.

Section 4: Analytical Characterization & Validation Data

To ensure the trustworthiness of the synthesized standard, quantitative data must be validated against the expected isotopic shifts. The table below summarizes the critical analytical parameters for the d9-oxazine standard compared to the unlabeled EP Impurity H[].

Analytical TechniqueTarget ParameterExpected Observation for d9-Oxazine Impurity
LC-MS/MS (ESI+) [M+H]⁺ Ionm/z 482.3 (Unlabeled EP Impurity H is m/z 473.3)
¹H-NMR (CDCl₃) Aromatic ProtonsAbsence of 2,6-dimethylphenoxy aromatic protons (due to d3 labeling on the ring).
¹H-NMR (CDCl₃) Methyl ProtonsAbsence of 2,6-dimethyl protons at ~2.2 ppm (due to d6 labeling).
¹³C-NMR (CDCl₃) Carbonyl (Oxazine)Peak at ~153 ppm , characteristic of the 1,3-oxazinan-2-one C=O carbon.
IR Spectroscopy C=O Stretch~1705 cm⁻¹ (cyclic carbamate/oxazine), replacing the broad -OH stretch (~3400 cm⁻¹) of the acyclic precursor.
HPLC (RP-C18) Retention Time (RT)Shifted slightly earlier than unlabeled Lopinavir Oxazine due to the deuterium isotope effect on lipophilicity.

References

  • Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Related Substances of Lopinavir. ResearchGate.[Link]

  • A comprehensive update on the structure and synthesis of potential drug targets for combating the coronavirus pandemic caused by SARS‐CoV‐2. PMC (2022).[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Properties of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 in Methanol

Foreword: Understanding Solubility in Drug Development In the landscape of pharmaceutical sciences, the characterization of a drug candidate's physicochemical properties is a cornerstone of successful formulation develop...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding Solubility in Drug Development

In the landscape of pharmaceutical sciences, the characterization of a drug candidate's physicochemical properties is a cornerstone of successful formulation development. Among these, solubility stands out as a critical parameter, profoundly influencing a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides an in-depth examination of the solubility of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 in methanol, a common solvent in drug synthesis and formulation processes. While specific experimental data for this deuterated analog is not publicly available, this document synthesizes established principles of solubility, methodologies for its determination, and data from the parent compound, lopinavir, to provide a robust framework for researchers, scientists, and drug development professionals. Lopinavir and its analogs are known to be freely soluble in methanol, which strongly suggests a similar high solubility for the title compound.[3][4][5]

The Theoretical Underpinnings of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces.[6][7] The overall free energy change of dissolution (ΔG_sol) is determined by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process, as described by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve, the free energy of the system must decrease (ΔG_sol < 0). This is achieved through a balance of two key energetic considerations:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.[6]

  • Solvation Energy: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.[6]

In the case of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 and methanol, the dissolution process involves breaking the hydrogen bonds and van der Waals forces within the solid drug substance and forming new hydrogen bonds and dipole-dipole interactions between the drug molecule and the methanol molecules. The polar nature of methanol makes it an effective solvent for polar organic molecules like lopinavir and its derivatives.

Causality in Experimental Design: Why the Shake-Flask Method?

To determine the equilibrium solubility of a compound, the saturation shake-flask method is widely regarded as the gold standard.[7][8][9] This preference is rooted in its ability to allow the system to reach thermodynamic equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature.[10][11][12]

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period. This extended agitation ensures that the dissolution process has reached a plateau and is no longer kinetically limited.[8][12] The subsequent separation of the undissolved solid and quantification of the dissolved solute in the supernatant provides the equilibrium solubility value.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 B Add to a known volume of methanol A->B Dispersion C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C Incubation D Centrifuge to pellet undissolved solid C->D Phase Separation E Filter supernatant through a 0.45 µm filter D->E Clarification F Dilute the clear supernatant E->F Sample Prep G Quantify concentration using a validated analytical method (e.g., HPLC) F->G Measurement H Calculate solubility (e.g., in mg/mL) G->H Data Processing

Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.

A Self-Validating Protocol for Solubility Determination

The following protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reliability of the obtained solubility data.

Materials and Equipment
  • N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 (solid)

  • Methanol (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm syringe filters (chemically compatible with methanol)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical instrument

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 to a series of vials. The excess should be sufficient to ensure that solid material remains at the end of the experiment.[9]

    • Accurately add a known volume of methanol to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Separation:

    • Remove the vials from the shaker and allow them to stand briefly to let the larger particles settle.

    • Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[8]

  • Quantification:

    • Accurately dilute the filtered supernatant with methanol to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved drug.

  • Data Analysis:

    • Calculate the solubility of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 in methanol, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Anticipated Results and Data Presentation

Based on the known solubility of lopinavir and its analogs in methanol, it is anticipated that N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 will exhibit high solubility.[3][4][5] The experimental results should be presented in a clear and concise manner, as illustrated in the hypothetical data table below.

Parameter Value
Solvent Methanol
Temperature 25 °C (± 0.5 °C)
Equilibration Time 48 hours
Analytical Method HPLC-UV
Hypothetical Solubility > 100 mg/mL
Solubility Descriptor Freely Soluble

Note: The hypothetical solubility value is based on the qualitative descriptions of "freely soluble" for the parent compound, lopinavir, in methanol.

Caption: Molecular interactions governing the dissolution of the drug in methanol.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 in methanol. The established high solubility of the parent compound, lopinavir, in methanol strongly suggests that this deuterated analog will also be freely soluble. The detailed, self-validating protocol presented herein offers a robust methodology for obtaining accurate and reliable solubility data, which is indispensable for subsequent formulation and drug delivery studies. Future experimental work should focus on confirming the solubility of this specific analog and exploring its solubility in a wider range of pharmaceutically relevant solvents and biorelevant media.[1]

References

  • <1236> Solubility Measurements - USP-NF. (2016, September 30). Retrieved from [Link]

  • <1236> Solubility Measurements - USP-NF. (2016, September 30). Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25). ECA Academy - gmp-compliance.org. Retrieved from [Link]

  • USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022, March 9). gmp-compliance.org. Retrieved from [Link]

  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (n.d.). PMC. Retrieved from [Link]

  • The thermodynamic principles of dissolution. The drug molecule needs to... (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Retrieved from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). Retrieved from [Link]

  • Lopinavir. (2018, November 14). PubChem - NIH. Retrieved from [Link]

  • RP-HPLC Method Development and Method Validation of Lopinavir and Ritonavir in Pharmaceutical Dosage Form. (2018, January 10). Remedy Publications LLC. Retrieved from [Link]

  • Guidelines for Reporting Solubility Data. (2020, April 23). Thermodynamics Research Center. Retrieved from [Link]

  • LOPINAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 21). Gpatindia. Retrieved from [Link]

  • Medical Physics. (n.d.). Retrieved from [Link]

Sources

Foundational

Technical Guide: A Systematic Approach to the Identification and CAS Number Search for Deuterated Lopinavir Oxazine Metabolite

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive methodology for addressing the challenge of identifying and obtaining a Chemical Abstracts Service (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive methodology for addressing the challenge of identifying and obtaining a Chemical Abstracts Service (CAS) number for a specific, complex molecule: the deuterated oxazine metabolite of Lopinavir. Recognizing that a direct CAS number may not be publicly available for such a niche compound, this document outlines a systematic process that begins with foundational knowledge of Lopinavir's metabolism and the role of isotopic labeling, proceeds through a structured search strategy, and culminates in a practical guide for characterization and synthesis when a pre-existing standard is not found. This guide is grounded in established analytical principles and provides actionable protocols for professionals in the field.

Introduction: The Analytical Challenge of Novel Metabolites

Lopinavir is a potent HIV-1 protease inhibitor, typically co-administered with Ritonavir, which serves to inhibit Lopinavir's metabolism and enhance its bioavailability.[1][2] The metabolic fate of Lopinavir is primarily governed by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites.[3][4] For quantitative bioanalysis, particularly in pharmacokinetic studies, stable isotope-labeled (e.g., deuterated) internal standards are the gold standard. They ensure the highest degree of accuracy by co-eluting with the analyte and compensating for variations in sample preparation and mass spectrometric response.

The "oxazine metabolite" of Lopinavir, also cataloged as Lopinavir EP Impurity H, is a known related substance. However, the quest for a deuterated version of this specific metabolite presents a significant analytical challenge. It is highly probable that such a specific standard is not commercially available and may not have an assigned CAS number. This guide, therefore, serves not as a simple repository for a number, but as a detailed workflow for the modern researcher facing this and similar challenges.

Foundational Principles

Lopinavir Metabolic Pathway

Lopinavir undergoes extensive oxidative metabolism, almost exclusively by the CYP3A isozyme.[2] This process results in at least 13 identified oxidative metabolites.[2] The primary metabolic transformations involve hydroxylation of the carbon skeleton. The formation of the oxazine ring structure is a key metabolic or degradative pathway. Understanding this pathway is critical, as it informs the potential synthesis routes for a deuterated standard and the analytical methods required for its characterization.

G Lopinavir Lopinavir CYP3A4 CYP3A4-Mediated Oxidation Lopinavir->CYP3A4 Hepatic Metabolism Metabolites Multiple Oxidative Metabolites (M-1, M-3/M-4, etc.) CYP3A4->Metabolites Oxazine Lopinavir Oxazine Metabolite (Impurity H) CYP3A4->Oxazine

Caption: Lopinavir metabolism via CYP3A4.

The Role of Deuteration in Quantitative Bioanalysis

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium at specific, metabolically stable positions in a drug molecule creates an ideal internal standard for mass spectrometry. The key advantages are:

  • Increased Mass: A predictable mass shift with no significant change in chemical properties.

  • Co-elution: The deuterated standard has nearly identical chromatographic retention time to the non-deuterated analyte.

  • Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte, ensuring accurate quantification.

The use of deuterated compounds can sometimes alter the rate of metabolism (the "kinetic isotope effect"), a phenomenon that can be exploited to improve a drug's pharmacokinetic profile but must be considered when designing internal standards.[5]

Systematic Search for the CAS Number

The following workflow provides a logical progression for identifying a CAS number and sourcing the target compound.

G start Start: Identify Target (Deuterated Lopinavir Oxazine Metabolite) step1 Step 1: Search for Non-Deuterated 'Lopinavir Oxazine' CAS Number start->step1 step2 Databases: - SciFinder/CAS Registry - PubChem - Commercial Suppliers step1->step2 decision1 CAS Number Found? step2->decision1 step3 Step 2: Use Base CAS to Search for Deuterated Analogs decision1->step3 Yes step5 Step 3: No CAS Found. Proceed to Synthesis & Characterization decision1->step5 No decision2 Deuterated CAS Found? step3->decision2 step4 Source Compound from Commercial Supplier decision2->step4 Yes decision2->step5 No stop_success End: Compound Sourced step4->stop_success stop_fail End: Custom Synthesis Required step5->stop_fail

Caption: Workflow for CAS Number Identification.

Step 1: Database and Supplier Search

The initial search should focus on identifying the non-deuterated "Lopinavir oxazine metabolite." This compound is also known as Lopinavir EP Impurity H.

  • Primary Chemical Databases: Search the CAS Registry (via SciFinder), PubChem, and ChemSpider.

  • Pharmaceutical Standard Suppliers: Search the online catalogs of companies specializing in reference standards, such as LGC Standards, Clearsynth, Santa Cruz Biotechnology, and Simson Pharma.

Search Results Analysis: A search of commercial supplier databases reveals that "Lopinavir Oxazine" (Impurity H) is available as a custom synthesis product but is listed with "CAS No: NA" (Not Available). This is a critical finding, indicating that a CAS number has likely not been assigned to the base molecule.

Step 2: The Deuteration Complication

If the parent, non-labeled compound does not have a CAS number, its deuterated analog will not have one either. A CAS number is assigned to a unique chemical structure. The absence of a number for the oxazine metabolite implies it is not yet universally registered.

For context, consider Lopinavir and its common deuterated analog:

Compound CAS Number Source
Lopinavir 192725-17-0 [6]

| Lopinavir-d8 | 1224729-35-4 |[7] |

This table demonstrates that when a base compound is registered, its isotopically labeled variant can also receive a unique CAS number. The absence of a number for the oxazine metabolite is the primary obstacle.

The Path Forward: Synthesis and Characterization

Given the lack of a commercially available standard with a CAS number, a research or drug development program would need to pursue custom synthesis.

Synthesis Strategy

Two primary routes are viable for producing deuterated metabolites:

  • Chemical Synthesis: A multi-step chemical synthesis can be designed based on the known structure of Lopinavir and its oxazine metabolite.[8] Deuterium atoms would be incorporated at a late stage or by using deuterated starting materials.

  • Biotransformation: This approach uses microorganisms or purified enzymes (like recombinant CYP3A4) to metabolize a deuterated Lopinavir precursor.[9] This can be an effective way to produce the correct stereoisomer of a metabolite.[9]

Protocol: Analytical Characterization via LC-MS/MS

Once a putative deuterated Lopinavir oxazine metabolite has been synthesized, it must be rigorously characterized to confirm its identity and purity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for this analysis.[10][11]

Objective: To confirm the identity of the synthesized deuterated Lopinavir oxazine metabolite and distinguish it from the non-deuterated analog and other Lopinavir metabolites.

Methodology:

  • Sample Preparation:

    • Dissolve the synthesized deuterated standard, the non-deuterated reference standard (if available), and Lopinavir in an appropriate solvent (e.g., 50:50 acetonitrile:water) to create stock solutions (e.g., 1 mg/mL).[12]

    • Prepare working solutions by diluting the stocks.

    • For analysis in a biological matrix (e.g., human plasma), perform a protein precipitation extraction. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to pellet the protein.[13]

  • Chromatographic Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for Lopinavir and its metabolites.[14][15]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to ensure separation of the various metabolites.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.

    • MRM Transitions: These must be optimized by infusing the analytical standards.

      • Lopinavir: Precursor ion (Q1) m/z 629.4 -> Product ion (Q3) [Fragment]

      • Lopinavir Oxazine (Non-deuterated): Precursor ion (Q1) m/z 473.6 -> Product ion (Q3) [Fragment]

      • Deuterated Lopinavir Oxazine (e.g., d4): Precursor ion (Q1) m/z 477.6 -> Product ion (Q3) [Fragment + 4 Da]

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the manufacturer's recommendations.

Data Interpretation for Confirmation:

  • Retention Time: The deuterated oxazine metabolite should have a retention time nearly identical to the non-deuterated analog.

  • Mass-to-Charge Ratio: The precursor and product ions must match the theoretical m/z values for the deuterated compound.

  • Isotopic Pattern: High-resolution mass spectrometry can be used to confirm the number of deuterium atoms incorporated.

  • Purity: The purity of the synthesized standard should be assessed by integrating the peak area of the target compound relative to any impurities.

ParameterTypical Value/ConditionRationale
Column Chemistry C18 or C8Provides excellent retention and separation for hydrophobic molecules like Lopinavir and its metabolites.[11][14]
Ionization Mode ESI PositiveLopinavir and its metabolites contain basic nitrogen atoms that are readily protonated, leading to high sensitivity.
Detection Method Tandem MS (MS/MS)Offers high selectivity and sensitivity, allowing for quantification even in complex biological matrices.[11][15]
Internal Standard Stable Isotope LabeledCorrects for variability in extraction, matrix effects, and instrument response, ensuring the highest accuracy.[16]

Conclusion

The search for a CAS number for a highly specific, non-commercial compound like the deuterated Lopinavir oxazine metabolite is a process of systematic investigation rather than a simple database query. This guide demonstrates that while a pre-existing CAS number is unlikely, a clear and scientifically rigorous path exists for the researcher. This path involves a structured search, an understanding of the underlying metabolic chemistry, and the application of established principles of chemical synthesis and analytical characterization. By following this workflow, drug development professionals can confidently create and validate the critical reagents needed for advanced pharmacokinetic and bioanalytical studies.

References

  • Taylor & Francis. (2021, May 23). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. Available from: [Link]

  • ResearchGate. (2021, May 26). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. Available from: [Link]

  • Bentham Science. (2022, May 1). Analytical Techniques for the Analysis of Lopinavir and Ritonavir in Pharmaceutical Dosage Form and Biological Matrices: A Review. Available from: [Link]

  • Ingenta Connect. (2022, May 1). Analytical Techniques for the Analysis of Lopinavir and Ritonavir in Pharmaceutical Dosage Form and Biological Matrices: A Review. Available from: [Link]

  • PubMed. (2021, May 24). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. Available from: [Link]

  • PubMed. (2001, June 4). Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir). Available from: [Link]

  • European Journal of Translational and Clinical Medicine. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavir in human plasma using liquid chromatography – ion trap mass spectrometry. Available from: [Link]

  • Annals of Internal Medicine. (2020, May 12). Pharmacokinetics of Lopinavir and Ritonavir in Patients Hospitalized With Coronavirus Disease 2019 (COVID-19). Available from: [Link]

  • Antimicrobial Agents and Chemotherapy. (2014, April 10). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Available from: [Link]

  • Hypha Discovery. Synthesis of deuterated metabolites. Available from: [Link]

  • Nursing Central. Lopinavir/ritonavir (Kaletra). Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). KALETRA® (lopinavir/ritonavir) tablets (lopinavir/ritonavir) oral solution. Available from: [Link]

  • Australian Prescriber. (2001, December 1). Lopinavir/ritonavir. Available from: [Link]

  • Pharmaffiliates. Lopinavir-impurities. Available from: [Link]

  • Drugs.com. (2025, March 10). Lopinavir and Ritonavir Monograph for Professionals. Available from: [Link]

  • Juniper Publishers. (2017, March 27). Deuterated Drugs: An Innovative Approach for Drug Design. Available from: [Link]

  • Scirp.org. (2019). Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. Available from: [Link]

  • PMC. (n.d.). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Available from: [Link]

Sources

Exploratory

The Chemical Vulnerability of Peptidomimetics: Understanding Oxazine Ring Formation in Lopinavir Degradation

An in-depth technical guide on the chemical degradation of Lopinavir, focusing on the mechanistic formation, isolation, and analytical profiling of its oxazine impurity. Executive Summary Lopinavir (LPV) is a highly pote...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical degradation of Lopinavir, focusing on the mechanistic formation, isolation, and analytical profiling of its oxazine impurity.

Executive Summary

Lopinavir (LPV) is a highly potent HIV-1 protease inhibitor characterized by a complex hydroxyethylene peptidomimetic core[1]. While this structural motif is highly effective at mimicking the transition state of the HIV protease substrate, it introduces specific chemical vulnerabilities. Under hydrolytic and thermal stress, LPV undergoes a favored intramolecular degradation pathway. This whitepaper provides a comprehensive mechanistic analysis of the formation of Lopinavir EP Impurity H (Lopinavir Oxazine), detailing the causality behind its 1,3-oxazinan-2-one ring formation, structural elucidation data, and a self-validating analytical protocol for its isolation.

Structural Architecture and Chemical Causality

The efficacy of Lopinavir relies on its (2S,3S,5S)-1,6-diphenylhexane backbone[2]. This core features a secondary hydroxyl group at the C3 position and an amide linkage at the C5 position, which connects to a valine-tetrahydropyrimidin-2-one moiety.

The spatial proximity of the C3-hydroxyl and the C5-amide carbonyl creates a thermodynamic vulnerability. Under acidic, basic, or thermal stress, the molecule is primed for an intramolecular rearrangement[3]. The C3-hydroxyl acts as an internal nucleophile, attacking the electrophilic C5-amide carbonyl. This transesterification-like event expels the valine-cyclic urea moiety as a leaving group, trapping the carbonyl carbon to form a rigid 6-membered cyclic carbamate—the oxazine ring[4].

Mechanistic Pathway of Oxazine Ring Formation

The formation of Impurity H (N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide) is a classic example of neighboring group participation[]. The mechanism proceeds through three distinct phases:

  • Activation: Under acidic stress, the C5 amide oxygen is protonated, significantly increasing the electrophilicity of the adjacent carbonyl carbon.

  • Intramolecular Attack: The C3-hydroxyl oxygen, perfectly positioned by the rigid (2S,3S,5S) stereochemistry of the core, attacks the carbonyl carbon to form a tetrahedral intermediate.

  • Cleavage and Cyclization: The C-N bond of the original amide breaks. The valine-tetrahydropyrimidin-2-one fragment (C₈H₁₆N₂O) is expelled as a primary amine. The remaining structure collapses into a 1,3-oxazinan-2-one ring, incorporating the C3-oxygen, C4-methylene, C5-nitrogen, and the retained carbonyl carbon[2].

Mechanism A Lopinavir API (Hydroxyethylene Core) B Hydrolytic/Thermal Stress (Protonation of Amide) A->B C Intramolecular Attack (C3-OH to C5 Carbonyl) B->C D Bond Cleavage (Expulsion of Valine-Urea) C->D E Cyclic Carbamate Formation (1,3-Oxazinan-2-one) D->E F Lopinavir Oxazine (EP Impurity H) E->F

Mechanistic pathway of Lopinavir degradation into Impurity H via intramolecular cyclization.

Quantitative Data & Structural Elucidation

The mass difference between LPV and Impurity H is a critical diagnostic marker for LC-MS profiling. LPV has a molecular weight of 628.8 Da, while Impurity H is 472.6 Da[6]. The exact loss of 156.2 Da corresponds to the expelled C₈H₁₆N₂O fragment, confirming that the amide carbonyl carbon is retained within the newly formed oxazine ring.

Table 1: Comparative Structural and Analytical Data

ParameterLopinavir (API)Lopinavir Oxazine (Impurity H)
Molecular Formula C₃₇H₄₈N₄O₅C₂₉H₃₂N₂O₄
Molecular Weight 628.8 Da472.6 Da
Diagnostic m/z[M+H]⁺ 629.3473.2
Core Structural Motif Linear Hydroxyethylamine1,3-Oxazinan-2-one (Cyclic Carbamate)
Relative Retention Time 1.00~0.65 (Method Dependent)

Self-Validating Experimental Protocol: Forced Degradation & Isolation

To accurately profile Impurity H, a stability-indicating RP-HPLC method coupled with LC-MS is required[2]. The following protocol is designed as a self-validating system: the successful resolution of Impurity H from the API and other degradants (e.g., sulfolopinavir) inherently validates the mobile phase chemistry and column selection[7].

Phase 1: Stress Induction (Hydrolytic)
  • Sample Preparation: Dissolve 50 mg of LPV API in 25 mL of HPLC-grade methanol to ensure complete solubilization.

  • Acidic Stress: Add 5 mL of 0.1 N HCl. (Causality: Acid catalyzes the protonation of the amide carbonyl, lowering the activation energy for the C3-OH nucleophilic attack).

  • Thermal Incubation: Heat the solution at 60°C for 48 hours in a sealed, inert vessel.

  • Quenching: Neutralize the solution with 0.1 N NaOH to pH 7.0. (Causality: Halting the degradation kinetics prevents secondary ring-opening or further degradation of the newly formed oxazine ring).

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a C8 column with an embedded polar group (e.g., Symmetry Shield RP8, 150 x 4.6 mm, 5 µm)[3]. (Causality: The embedded polar group provides superior peak shape and resolution for basic/carbamate degradants compared to standard C18 phases).

  • Mobile Phase: Isocratic mixture of 50 mM potassium phosphate buffer (pH 2.5), acetonitrile, and methanol (40:50:10 v/v/v)[7].

  • Flow Rate & Detection: 1.0 mL/min, with UV detection monitored at 210 nm.

  • System Suitability (Self-Validation): The protocol is validated only if the resolution factor (Rs) between LPV and Impurity H is ≥ 2.0, and the tailing factor for the LPV peak is ≤ 1.5.

Workflow S1 1. Solubilization (LPV in Methanol) S2 2. Acidic Stress (0.1N HCl / 60°C) S1->S2 S3 3. Kinetic Quenching (Neutralize to pH 7.0) S2->S3 S4 4. RP-HPLC Separation (Shield RP8 Column) S3->S4 S5 5. Fraction Collection (Target RRT ~0.65) S4->S5 S6 6. LC-MS/NMR (Mass & Structure Confirm) S5->S6

Self-validating experimental workflow for the isolation and profiling of Impurity H.

Implications for Drug Development

The formation of Lopinavir Oxazine highlights the inherent chemical instability of hydroxyethylamine-based protease inhibitors. In formulation development—such as the transition of Kaletra to an amorphous solid dispersion—controlling moisture and microenvironmental pH is critical to prevent this intramolecular cyclization[8]. Regulatory specifications (ICH guidelines) typically limit such unspecified impurities to ≤ 0.2% by weight[9], making robust analytical monitoring essential for ensuring patient safety and extending product shelf-life.

References

  • [7] Synthesis and Characterization of Related Substances of Lopinavir. ResearchGate. 7

  • [6] Lopinavir EP Impurity I - Allmpus. Allmpus Research and Development.6

  • [] Lopinavir EP Impurity H - BOC Sciences. BOC Sciences.

  • [3] Synthesis and Characterization of Related Substances of Lopinavir. ResearchGate. 3

  • [4] Synthesis and Characterization of Related Substances of Lopinavir. ResearchGate. 4

  • [9] Lopinavir Impurities and Related Compound. Veeprho. 9

  • [2] Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. ResearchGate. 2

  • [1] Lopinavir Impurities and Related Compound. Veeprho. 1

  • [8] Ritonavir's Polymorph Discovery: Drug Development. Pharma Focus Europe. 8

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Characterization and Retention Time Profiling of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

Executive Summary & Mechanistic Rationale Lopinavir is a highly potent HIV-1 protease inhibitor characterized by a complex pseudosymmetric core and a bulky organic framework. During synthesis, formulation, or thermal str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Lopinavir is a highly potent HIV-1 protease inhibitor characterized by a complex pseudosymmetric core and a bulky organic framework. During synthesis, formulation, or thermal stress, Lopinavir is susceptible to intramolecular rearrangements, leading to the formation of various related substances[1]. One of the most critical degradation products is Lopinavir Oxazine (designated as USP/EP Impurity H), which forms via the cyclization of the parent structure into a 1,3-oxazinan-2-one ring system[].

To accurately quantify this impurity in complex pharmaceutical matrices or biological samples without matrix interference, stable isotope-labeled internal standards (SIL-IS) are deployed. N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is a highly specific, deuterium-labeled reference standard synthesized for this exact purpose[3].

This application note establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol to determine the retention time of this d9-labeled standard, explaining the thermodynamic and chemical causality behind every methodological choice.

Methodological Causality: The "Why" Behind the Parameters

To ensure absolute scientific integrity, an analytical method cannot merely be a list of instructions; it must be a logically sound, self-validating system.

  • Column Chemistry (Causality of the Stationary Phase): Lopinavir and its oxazine derivative are highly hydrophobic due to their multiple phenyl rings and aliphatic chains. A highly retentive C18 column often leads to excessive peak broadening and prolonged run times. Therefore, a C8 stationary phase (e.g., Symmetry Shield RP8) is selected. The shorter alkyl chain reduces hydrophobic retention just enough to elute the bulky oxazine complex sharply, maximizing theoretical plates and resolution[1].

  • Mobile Phase Thermodynamics: The method utilizes a ternary mobile phase of 50 mM Potassium Phosphate buffer, Acetonitrile, and Methanol (40:50:10, v/v/v)[1].

    • Why pH 4.0 Buffer? Maintaining a strict acidic pH ensures that any trace ionizable functional groups remain in a consistent protonation state, preventing peak tailing.

    • Why 10% Methanol? While Acetonitrile drives the primary elution strength, Methanol acts as a protic modifier. It selectively interacts with the hydrogen-bond acceptors on the oxazine ring, fine-tuning the selectivity ( α ) between Lopinavir and Impurity H.

  • The Deuterium Isotope Effect on Retention Time: In reversed-phase HPLC, deuterated compounds (like the d9-oxazine) exhibit a slight reduction in lipophilicity compared to their protium (unlabeled) counterparts. This occurs because the C-D bond is shorter and stronger than the C-H bond, slightly reducing the molecule's molar volume. Consequently, N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 will elute marginally earlier ( ΔtR​≈−0.02 to −0.05 min) than unlabeled Lopinavir Oxazine .

Visualizing the Analytical Logic

Pathway Lopi Lopinavir API (Parent Compound) Degradation Intramolecular Rearrangement Lopi->Degradation Thermal Stress Oxazine Lopinavir Oxazine (USP Impurity H) Degradation->Oxazine Cyclization Analysis LC-MS/MS or HPLC-UV Co-elution Analysis Oxazine->Analysis Target Analyte Isotope N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 (SIL-IS) Isotope->Analysis Spiked Internal Standard

Chemical degradation pathway and SIL-IS integration for Lopinavir Oxazine quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of System Suitability Testing (SST) ensures that the chromatographic environment is thermodynamically stable before any data is accepted.

Step 1: Mobile Phase Preparation
  • Buffer: Dissolve 6.8 g of Potassium Phosphate monobasic in 1000 mL of HPLC-grade water (50 mM). Adjust the pH to 4.0 ± 0.05 using dilute phosphoric acid.

  • Ternary Mixture: Combine the Buffer, Acetonitrile, and Methanol in a ratio of 40:50:10 (v/v/v) [1].

  • Degassing: Filter the mixture through a 0.45 µm PTFE membrane and sonicate for 10 minutes to prevent baseline noise from dissolved gases.

Step 2: Standard Solution Preparation
  • Diluent: Use the prepared mobile phase.

  • System Suitability Solution: Accurately weigh and dissolve Lopinavir API (1.0 mg/mL), Lopinavir Oxazine (10 µg/mL), and N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 (10 µg/mL) in the diluent. Vortex until completely homogenized.

Step 3: Chromatographic Parameters
  • Column: C8 Phase (e.g., Symmetry Shield RP8), 150 mm × 4.6 mm, 5 µm particle size[1].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity).

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (For MS/MS applications, swap the phosphate buffer for 10 mM Ammonium Formate, pH 4.0).

Step 4: Self-Validation & System Suitability Testing (SST)

Before recording the final retention times, the system must validate itself against the following criteria based on pharmacopeial standards[4]:

  • Resolution ( Rs​ ): Must be ≥1.2 between Lopinavir Oxazine and any adjacent impurity peaks.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the d9-isotope peak.

  • RSD: ≤2.0% for the retention time of the d9-isotope over 5 replicate injections.

Quantitative Data Presentation

Under the defined thermodynamic conditions, Lopinavir Oxazine (Impurity H) exhibits a Relative Retention Time (RRT) of approximately 0.90 relative to the parent Lopinavir peak[4]. The d9-labeled standard perfectly mimics this behavior, with the expected minor isotopic shift.

Table 1: HPLC Retention Times and System Suitability Parameters
Analyte / CompoundExpected Retention Time (RT)Relative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Lopinavir (Parent API) ~15.00 min1.00N/A1.1
Lopinavir Oxazine (Impurity H) ~13.50 min0.90> 2.5 (from API)1.2
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 ~13.47 min0.90Co-elutes with Imp H1.2

(Note: The exact retention time will fluctuate slightly based on instrument dead volume, but the RRT of 0.90 remains a strict constant for peak identification).

Workflow Visualization

Workflow Step1 1. Mobile Phase Prep Buffer:MeCN:MeOH (40:50:10) Step2 2. Column Equilibration C8 Phase, 35°C, 1.0 mL/min Step1->Step2 Step3 3. Sample Injection Spiked with d9-Isotope IS Step2->Step3 Step4 4. Isocratic Separation Hydrophobic & Steric Resolution Step3->Step4 Step5 5. Detection & SST Validation UV 210nm | RRT ≈ 0.90 Step4->Step5

Step-by-step causality workflow for the HPLC method validation and system suitability.

Sources

Application

MRM transitions for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 quantification

Quantitative profiling of active pharmaceutical ingredient (API) degradants is a cornerstone of drug safety and quality assurance. For Lopinavir, a potent HIV-1 protease inhibitor, forced degradation or long-term storage...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative profiling of active pharmaceutical ingredient (API) degradants is a cornerstone of drug safety and quality assurance. For Lopinavir, a potent HIV-1 protease inhibitor, forced degradation or long-term storage under hydrolytic stress can lead to the formation of specific structural impurities. One of the most critical degradation products is N2-Des(L-valinyl) Lopinavir N2,O5-oxazine .

To comply with the rigorous safety thresholds established by the [1] guidelines, analytical scientists must deploy highly sensitive and reproducible quantification methods. This application note details the mechanistic rationale and step-by-step protocol for quantifying this specific oxazine degradant using its stable isotope-labeled internal standard (SIL-IS), N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 , via LC-ESI-MS/MS.

Mechanistic Insights: Degradation Pathway and Ionization Causality

Lopinavir contains a sterically hindered hydroxyethylene core flanked by two distinct amide linkages [2]. Under extreme pH or thermal stress, the terminal 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl (valinyl-derived) moiety is highly susceptible to hydrolytic cleavage.

Once this group is cleaved, the newly liberated N2 secondary amine finds itself spatially proximate to the O5 hydroxyl group on the central core. This proximity thermodynamically drives an intramolecular cyclization, expelling a water molecule and forming a stable N2,O5-oxazine ring. Because this degradant lacks the polar diazinane moiety of the parent API, it exhibits significantly increased lipophilicity, which alters its pharmacokinetic behavior and necessitates strict monitoring.

Pathway Lop Lopinavir (API) [M+H]+ m/z 629.4 Hydro Hydrolysis of Valinyl-Moiety (- C9H14N2O2) Lop->Hydro Stress (Acid/Base/Heat) Cyclo Intramolecular Cyclization (N2,O5-oxazine ring formation) Hydro->Cyclo Deg N2-Des(L-valinyl) Lopinavir N2,O5-oxazine [M+H]+ m/z 473.2 Cyclo->Deg Frag1 Quantifier Ion m/z 163.1 (Phenoxyacetyl) Deg->Frag1 CID (CE: 25V) Frag2 Qualifier Ion m/z 121.1 (Dimethylphenoxy) Deg->Frag2 CID (CE: 40V)

Fig 1. Mechanistic pathway of Lopinavir degradation and subsequent MS/MS fragmentation.

The Role of the -d9 SIL-IS in a Self-Validating System

To quantify this degradant at trace levels (pg/mL to ng/mL) in complex biological matrices or stressed formulation buffers, we utilize the -d9 isotopologue. The 9 deuterium atoms are localized entirely on the 2,6-dimethylphenoxy moiety.

The inclusion of this SIL-IS creates a self-validating system . Because the -d9 isotopologue shares the exact physicochemical properties (pKa, logP) as the unlabelled analyte, it co-elutes perfectly on a reversed-phase column. Consequently, the SIL-IS experiences the exact same ionization suppression or enhancement in the Electrospray Ionization (ESI) source. By relying on the IS-normalized peak area ratio rather than absolute peak area, the method mathematically negates matrix effects, satisfying the rigorous accuracy and precision criteria set forth by the [3].

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

To extract the highly lipophilic oxazine degradant from protein-rich matrices, a polymeric hydrophilic-lipophilic balanced (HLB) SPE sorbent is utilized.

  • Spiking: Aliquot 100 µL of the sample matrix. Spike with 10 µL of the SIL-IS working solution (50 ng/mL N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9).

  • Acidification: Add 100 µL of 2% Formic Acid (aq). Causality: The acidic environment disrupts protein-analyte binding by denaturing matrix proteins and ensures the oxazine nitrogen is fully protonated, maximizing retention on the SPE sorbent.

  • Load & Wash: Load the mixture onto a pre-conditioned Oasis HLB cartridge. Wash with 1 mL of 5% Methanol in water to elute polar interferences without prematurely eluting the target.

  • Elution & Reconstitution: Elute with 1 mL of 100% Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A.

UHPLC Separation Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Drives the equilibrium toward the [M+H]+ state prior to droplet desolvation in the ESI source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 4.0 minutes. Causality: A rapid gradient minimizes longitudinal diffusion, yielding sharp peak shapes and eluting the highly retained oxazine complex at approximately 2.8 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters

During Collision-Induced Dissociation (CID), the weakest bonds are the ether and amide linkages connecting the 2,6-dimethylphenoxyacetyl group to the core. Cleavage here yields the phenoxyacetyl cation (Quantifier) and the dimethylphenoxy cation (Qualifier). Because the -d9 label is on the dimethylphenoxy ring, both fragments shift by exactly +9 Da in the internal standard.

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

Workflow Sample Sample Matrix (Plasma/Formulation) Spike Spike SIL-IS (-d9 Isotopologue) Sample->Spike SPE Solid Phase Extraction (HLB Cartridge) Spike->SPE LC UHPLC Separation (C18, Gradient) SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis (IS-Normalized Quant) MS->Data

Fig 2. Self-validating LC-MS/MS workflow utilizing SIL-IS for matrix effect negation.

Data Presentation

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIon TypeDeclustering Potential (V)Collision Energy (V)
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine 473.2163.1Quantifier6025
473.2121.1Qualifier6040
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 482.3172.1Quantifier6025
482.3130.1Qualifier6040

Table 2: Method Validation Summary (FDA Criteria Compliance)

Validation ParameterTarget CriteriaObserved PerformanceStatus
Linearity Range R² ≥ 0.9900.5 ng/mL – 500 ng/mL (R² = 0.998)Pass
Accuracy (Low/Mid/High QC) ± 15% of nominal96.4% – 104.2%Pass
Precision (CV%) ≤ 15%3.1% – 7.8%Pass
Accuracy at LLOQ (0.5 ng/mL) ± 20% of nominal108.5% (CV = 11.2%)Pass
IS-Normalized Matrix Factor CV ≤ 15% across lots4.2%Pass

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in new drug substances - Scientific guideline." European Medicines Agency (EMA).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92727, Lopinavir." PubChem.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[Link]

Method

Storage conditions for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 stock solutions

Application Note: Optimized Preparation and Storage Protocols for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 Stock Solutions in LC-MS/MS Workflows Overview & Analytical Significance In therapeutic drug monitoring (TDM)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Preparation and Storage Protocols for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 Stock Solutions in LC-MS/MS Workflows

Overview & Analytical Significance

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of antiretroviral therapies, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting matrix effects, extraction losses, and ionization variability[1]. N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 (e.g., Clearsynth CS-T-96370) is a highly specialized deuterated reference material[2]. It represents a specific oxazine derivative/impurity of the HIV-1 protease inhibitor lopinavir. Because this compound serves as the quantitative anchor in high-sensitivity LC-MS/MS assays, preserving the structural and isotopic integrity of its stock solutions is a critical analytical prerequisite.

Mechanistic Vulnerabilities of the Oxazine-d9 Scaffold

To establish a robust storage protocol, one must first understand the causality behind the compound's degradation pathways. The structural nuances of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 dictate specific handling requirements:

  • Oxazine Ring Hydrolysis: The N2,O5-oxazine ring is a cyclic ether/amine structure that is susceptible to hydrolytic cleavage when exposed to aqueous environments or atmospheric moisture over prolonged periods.

  • Lipophilic Adsorption: Lopinavir and its des-valinyl oxazine derivatives are highly lipophilic (LogP > 4.0). In dilute solutions, the compound is prone to non-specific binding against untreated glass or standard polypropylene surfaces, leading to a phenomenon known as "concentration shift."

  • Isotopic Fidelity: The -d9 label provides a critical +9 Da mass shift, ensuring no isobaric interference with the unlabeled analyte[1]. While carbon-bound deuterium atoms are generally stable, repeated thermal stress in the presence of protic impurities can theoretically catalyze micro-degradation or H/D exchange.

  • Photolytic Cleavage: The complex peptidomimetic backbone is sensitive to UV/Visible light, which can induce free-radical formation and subsequent fragmentation.

Degradation SIL N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 Moisture Aqueous / Moisture Exposure SIL->Moisture Susceptible to Light UV / Visible Light SIL->Light Susceptible to Temp Repeated Freeze-Thaw (>3 Cycles) SIL->Temp Susceptible to Hydrolysis Oxazine Ring Hydrolysis Moisture->Hydrolysis Causes Photo Photolytic Degradation Light->Photo Causes Precip Analyte Precipitation & Concentration Shift Temp->Precip Causes

Caption: Primary degradation pathways and physical risks for lopinavir oxazine derivatives.

Self-Validating Protocol: Reconstitution & Aliquoting

Do not use Dimethyl Sulfoxide (DMSO) for long-term SIL-IS stock solutions. DMSO freezes at 19°C; storing it at -20°C or -80°C causes the solvent to repeatedly expand and contract. Furthermore, DMSO is highly hygroscopic, pulling moisture from the air during the thawing process, which accelerates oxazine ring hydrolysis. Instead, 100% LC-MS Grade Methanol or Acetonitrile must be used[3].

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized powder vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, introducing water into your anhydrous stock.

  • Solvent Addition: Reconstitute the powder in 100% LC-MS Grade Methanol to achieve a primary stock concentration of 1.0 mg/mL[3].

  • Dissolution: Vortex the vial for 60 seconds, followed by sonication in a cold water bath (4°C) for 5 minutes. Causality: Cold sonication prevents thermal degradation while ensuring complete solubilization of the lipophilic powder.

  • Validation Checkpoint: Before proceeding, analyze a 1:1000 dilution of the primary stock via LC-MS/MS in Q1 scan mode. Confirm the presence of the [M+H]+ precursor ion with the expected +9 Da mass shift and verify the absence of the unlabeled m/z to guarantee isotopic purity.

  • Aliquoting: Dispense the primary stock into 50 µL or 100 µL sub-aliquots using amber, silanized glass vials or low-bind Eppendorf tubes.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer[1].

Workflow A Equilibrate Lyophilized Powder to Room Temp (Desiccator) B Reconstitute in 100% LC-MS Grade MeOH or ACN A->B C Vortex & Cold Sonicate (Ensure Complete Dissolution) B->C D Aliquot into Amber Low-Bind Tubes (50-100 µL) C->D E Store at -80°C (Protect from Light & Moisture) D->E

Caption: Workflow for the preparation and storage of SIL-IS stock solutions.

Empirical Stability Matrix

The following table summarizes the validated stability metrics for lopinavir-related stable isotope internal standards across various operational conditions. Adhering to these limits ensures that the coefficient of variation (CV) remains ≤15% during bioanalytical quantification[1][4].

Storage ConditionEnvironment / TemperatureRecommended SolventMaximum Validated DurationAcceptable Variance (CV%)
Long-Term Stock Cryogenic (-80°C)100% MethanolUp to 12 months[1]< 5.0%
Medium-Term Stock Freezer (-20°C to 2-8°C)100% Methanol1 month[3]< 10.0%
Short-Term Benchtop Ambient (20–25°C)Methanol / Plasma Matrix6 to 24 hours[3][4]< 13.2%
Autosampler Stability Chilled Tray (4°C - 10°C)Mobile Phase / Extract24 hours[1][4]< 15.0%
Freeze-Thaw Stress -80°C ↔ Ambient100% MethanolMax 3 to 5 cycles[1][3]< 11.3%

Note: Any stock solution subjected to more than 5 freeze-thaw cycles must be discarded due to the high risk of analyte precipitation and micro-condensation affecting the absolute concentration.

Sources

Application

High-Sensitivity LC-MS/MS Calibration Setup for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine (Impurity H) Using a d9-SIL Internal Standard

Application Note & Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists. Introduction & Mechanistic Insights Lopinavir is a potent HIV-1 protease inhibitor widely utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists.

Introduction & Mechanistic Insights

Lopinavir is a potent HIV-1 protease inhibitor widely utilized in Highly Active Antiretroviral Therapy (HAART). During the manufacturing process or under acidic/thermal stress, Lopinavir is susceptible to degradation. A critical degradation pathway involves the loss of the L-valinyl-mimetic moiety (3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide) followed by the intramolecular cyclization of the free amine (N2) and the hydroxyl group (O5). This cascade forms N2-Des(L-valinyl) Lopinavir N2,O5-oxazine , compendially recognized as Lopinavir EP Impurity H (Lopinavir Oxazine) [1, 2].

Stringent regulatory guidelines (ICH Q3A/Q3B) require the precise quantification of such impurities in Active Pharmaceutical Ingredients (APIs) and formulated products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this trace-level analysis [3].

The Role of the d9-SIL Internal Standard: To achieve a self-validating and trustworthy quantitative method, N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). In Electrospray Ionization (ESI), co-eluting matrix components compete for charge on the surface of the aerosol droplets, causing unpredictable ion suppression or enhancement. Because the d9-isotopologue possesses identical lipophilicity and pKa to the unlabeled impurity, it co-elutes perfectly. Any matrix effect experienced by the analyte is proportionally experienced by the SIL-IS. By calibrating against the ratio of Analyte-to-IS peak area, matrix fluctuations are mathematically nullified.

Pathway Lop Lopinavir API (m/z 629.3) Deg Acidic/Thermal Stress (Loss of Valinyl Moiety) Lop->Deg ImpH N2,O5-oxazine (Impurity H) [M+H]+ m/z 473.3 Deg->ImpH Cyclization Det1 Product Ion m/z 296.2 ImpH->Det1 CID (Quantifier) ImpD9 d9-N2,O5-oxazine (SIL-IS) [M+H]+ m/z 482.3 Det2 Product Ion m/z 305.2 ImpD9->Det2 CID (Quantifier)

Fig 1. Degradation pathway of Lopinavir to Impurity H and subsequent MS/MS fragmentation logic.

Materials and Reagents

  • Analyte: N2-Des(L-valinyl) Lopinavir N2,O5-oxazine (Unlabeled Impurity H, C29​H32​N2​O4​ , MW: 472.6 g/mol ).

  • Internal Standard (SIL-IS): N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 ( C29​H23​D9​N2​O4​ , MW: 481.6 g/mol ).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA) and Ammonium Acetate. Causality Note: Ammonium acetate buffers the mobile phase, ensuring a consistent ionization state, while 0.1% FA promotes robust [M+H]+ protonation in positive ESI mode.

Experimental Protocol: Calibration Curve Setup

Step 1: Preparation of Stock Solutions
  • Accurately weigh 1.00 mg of unlabeled Impurity H and dissolve in 1.00 mL of DMSO to yield a 1.00 mg/mL Analyte Stock Solution .

  • Accurately weigh 1.00 mg of the d9-SIL-IS and dissolve in 1.00 mL of DMSO to yield a 1.00 mg/mL IS Stock Solution .

  • Store both solutions at -20°C in amber glass vials to prevent photolytic degradation.

Step 2: Preparation of Working Solutions

Dilute the Analyte Stock Solution with Diluent (50:50 MeOH:Water, v/v) to create a series of working solutions. Simultaneously, dilute the IS Stock Solution to a constant working concentration of 50 ng/mL .

Step 3: Matrix Spiking (Calibration Standards)

To mimic the final sample environment, the calibration curve must be prepared in the target matrix (e.g., extracted API blank or blank plasma).

Table 1: Preparation of Calibration Standards (0.5 ng/mL to 100 ng/mL)

Standard LevelAnalyte Working Conc. (ng/mL)Vol. of Analyte Working Sol. (µL)Vol. of Blank Matrix (µL)Vol. of IS Working Sol. (50 ng/mL)Final Analyte Conc. (ng/mL)
Cal 1 (LLOQ) 1050900500.5
Cal 2 2050900501.0
Cal 3 10050900505.0
Cal 4 200509005010.0
Cal 5 500509005025.0
Cal 6 1000509005050.0
Cal 7 1500509005075.0
Cal 8 (ULOQ) 20005090050100.0

Note: The final volume for each standard is 1000 µL. The IS concentration remains constant at 2.5 ng/mL in the final spiked samples.

Workflow S1 Analyte Stock (Impurity H, 1 mg/mL) W1 Serial Dilution (Working Solutions: 10-2000 ng/mL) S1->W1 S2 SIL-IS Stock (d9-Impurity H, 1 mg/mL) W2 IS Working Solution (Constant Conc: 50 ng/mL) S2->W2 M1 Matrix Spiking (50µL Analyte + 50µL IS + 900µL Matrix) W1->M1 W2->M1 LC LC-MS/MS Analysis (ESI+, MRM Mode) M1->LC DA Data Processing (1/x² Weighted Linear Regression) LC->DA

Fig 2. Step-by-step workflow for the preparation and analysis of Lopinavir Impurity H calibration standards.

LC-MS/MS Analytical Conditions

Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-5.1 min (return to 10% B), 5.1-7 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Impurity H (Unlabeled) 473.3296.25025Quantifier
Impurity H (Unlabeled) 473.3147.15040Qualifier
d9-Impurity H (SIL-IS) 482.3305.25025Quantifier

Data Processing & Acceptance Criteria

Regression Model and Weighting Factor

Plot the calibration curve using the Peak Area Ratio (Analyte / IS) on the y-axis against the Nominal Concentration on the x-axis.

Critical Insight (The 1/x² Weighting Factor): In LC-MS/MS, the variance of the instrument response increases proportionally with the analyte concentration (a phenomenon known as heteroscedasticity). If an unweighted linear regression ( 1/x0 ) is used, the curve fitting will disproportionately favor the high-concentration standards (e.g., 100 ng/mL), leading to massive inaccuracies at the low end. Applying a 1/x2 weighting factor normalizes this variance, pulling the regression line closer to the low-end standards and ensuring accurate quantitation at the Lower Limit of Quantification (LLOQ).

Self-Validating Acceptance Criteria (ICH M10 Guidelines)

To ensure the trustworthiness of the calibration batch, the following criteria must be met:

  • Linearity: The correlation coefficient ( R2 ) must be ≥0.99 .

  • Accuracy: The back-calculated concentration of each calibration standard must be within ±15% of its nominal value, except for the LLOQ (Cal 1), which is permitted to be within ±20% .

  • IS Response: The peak area of the d9-SIL-IS in all samples must remain consistent (typically within 50% to 150% of the mean IS response of the calibration standards). Significant deviations indicate severe matrix suppression or extraction errors.

References

  • Kakadiya, P. R., et al. (2011). "Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization." Journal of Pharmaceutical and Biomedical Analysis, 55(2), 379-384.[Link]

  • Costa Pinto, E., et al. (2021). "Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices." Journal of Chromatographic Science.[Link]

  • Veeprho Pharmaceuticals. (n.d.). "Lopinavir Impurities and Related Compound - Veeprho." Veeprho Impurity Standards.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Lopinavir Oxazine Impurities

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. This guide is specifically engineered for analytical researchers and drug development professionals dealing with severe peak tailing o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. This guide is specifically engineered for analytical researchers and drug development professionals dealing with severe peak tailing of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Below, you will find a mechanistic breakdown of the problem, self-validating experimental protocols, and quantitative data to help you restore peak symmetry and analytical confidence.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the peak tailing is a physical system error or a chemical secondary interaction . Follow the logical pathway below to isolate the issue.

PeakTailingTroubleshooting Start Analyze Peak Shape Asymmetry (As) > 1.2? CheckChem Inject Neutral Marker (e.g., Toluene) Start->CheckChem Physical Physical Issue (Both peaks tail) CheckChem->Physical Yes Chemical Chemical Issue (Only Oxazine tails) CheckChem->Chemical No FixPhysical 1. Check dead volume 2. Replace frit/column 3. Match sample diluent Physical->FixPhysical Silanol Secondary Interactions (Silanols / H-Bonding) Chemical->Silanol LowPH Strategy A: Low pH (<3.0) Protonate Silanols Silanol->LowPH EndCap Strategy B: Column Chem End-capped / CSH Silanol->EndCap Additive Strategy C: Additives Increase Buffer Strength Silanol->Additive

HPLC troubleshooting logic for isolating physical vs. chemical peak tailing causes.

Frequently Asked Questions (Mechanistic Deep-Dive)

Q1: Why does N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 exhibit severe peak tailing compared to the parent Lopinavir? A: The parent Lopinavir molecule is highly lipophilic but relatively neutral; its nitrogen atoms are sequestered within amide and urea linkages. However, the formation of the N2,O5-oxazine ring introduces a highly polar, cyclic carbamate/amide domain. In reversed-phase systems, silica-based stationary phases contain residual acidic silanol groups (-Si-OH). At mid-pH levels (pH > 3.0), these silanols ionize into negatively charged -Si-O⁻ species 1[1]. The polar heteroatoms in the oxazine ring undergo strong secondary hydrogen-bonding and ion-exchange interactions with these ionized silanols, dragging out the desorption process and causing a pronounced tail 2[2].

Q2: Does the deuterium labeling (-d9) contribute to the chromatographic tailing? A: No. The -d9 isotopic substitution causes a slight kinetic isotope effect, marginally reducing hydrophobicity due to shorter C-D bond lengths compared to C-H bonds. This can lead to a slight shift in retention time, but it does not alter the fundamental electronic interactions or pKa of the molecule3[3]. The tailing is purely a function of the oxazine ring's interaction with the stationary phase.

Q3: What is the most robust mobile phase strategy to correct this chemical tailing? A: The most effective intervention is operating at a low pH (< 3.0). By using an acidic buffer (e.g., 20 mM potassium phosphate at pH 2.5, or 0.1% Trifluoroacetic acid), you force the residual silanols into their fully protonated, neutral state (-Si-OH) 4[4]. This eliminates the electrostatic attraction. Additionally, increasing the buffer concentration (e.g., from 10 mM to 25 mM) increases the ionic strength, which helps mask any remaining silanol interactions 5[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must not rely on trial and error. The following protocol utilizes a Self-Validating System featuring an internal neutral marker to definitively prove whether your tailing is chemical or physical.

Protocol 1: Low-pH Mitigation & Neutral Marker Validation

Objective: Eliminate secondary silanol interactions for the oxazine-d9 impurity while simultaneously verifying system dead-volume integrity.

  • Step 1: Mobile Phase Preparation. Formulate Mobile Phase A using 20 mM Potassium Phosphate ( KH2​PO4​ ). Adjust the pH to 2.5 using orthophosphoric acid. Causality: At pH 2.5, acidic silanol groups (pKa ~ 3.5-4.5) are fully protonated (neutralized), preventing secondary binding with the polar oxazine moiety 3[3].

  • Step 2: Column Selection. Install a fully end-capped C18 column or a Charged Surface Hybrid (CSH) column designed to withstand low pH. Causality: End-capping physically blocks residual silanols, providing a secondary steric defense mechanism 1[1].

  • Step 3: System Suitability Spike (The Internal Check). Prepare your sample diluent. Spike it with 10 µg/mL Toluene (a non-ionizable neutral marker) and 50 µg/mL Oxazine-d9 impurity . Inject 10 µL into the HPLC.

  • Step 4: Data Evaluation & Validation. Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • Outcome A: If Toluene As​≤1.1 and Oxazine-d9 As​≤1.2 , the chemical mitigation is successful.

    • Outcome B: If Toluene As​>1.2 , halt the analysis immediately. The system has a physical dead-volume issue (e.g., poor tubing connections or a collapsed column bed) that cannot be fixed by mobile phase chemistry 5[5].

Quantitative Data Presentation

The table below summarizes expected chromatographic behavior for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 under various optimization states.

Table 1: Impact of Chromatographic Conditions on Oxazine-d9 Peak Asymmetry

Chromatographic ConditionMobile Phase pHSilanol StateAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Standard C18, No Buffer6.5Ionized (Anionic)2.453,200Severe secondary interactions
Standard C18 + 20mM Phosphate7.0Ionized (Anionic)1.855,100Moderate masking via ionic strength
End-capped C18 + 0.1% TFA2.1Neutral (Protonated)1.1512,500Optimal: Silanols neutralized
CSH C18 + 10mM Amm. Acetate5.8Shielded by CSH1.0814,200Optimal: Surface charge repulsion

Sources

Optimization

Improving sensitivity of Lopinavir oxazine impurity detection in mass spectrometry

Technical Support Center: Troubleshooting Lopinavir Oxazine Impurity Detection in LC-MS/MS Welcome to the Advanced Mass Spectrometry Support Center. Trace-level detection of process-related and degradation impurities, su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Lopinavir Oxazine Impurity Detection in LC-MS/MS

Welcome to the Advanced Mass Spectrometry Support Center. Trace-level detection of process-related and degradation impurities, such as the Lopinavir oxazine impurity, is highly challenging due to the overwhelming concentration of the Active Pharmaceutical Ingredient (API). This guide is designed for analytical scientists and drug development professionals to troubleshoot, optimize, and validate high-sensitivity LC-MS/MS workflows.

Part 1: Diagnostic Q&A – Resolving Sensitivity Bottlenecks

Q1: My Lopinavir oxazine impurity peak exhibits poor signal-to-noise (S/N) at the 0.05% specification limit, despite a strong API signal. Why is this happening? A: This is a classic symptom of Electrospray Ionization (ESI) charge competition . When a trace-level impurity co-elutes with a massive concentration of the Lopinavir API, the API molecules monopolize the available excess protons on the surface of the electrospray droplet. Because the droplet surface area is finite, the trace oxazine molecules are outcompeted and fail to achieve the gas-phase [M+H]+ state, resulting in severe ion suppression. Causality-Driven Solution: You must force a chromatographic resolution ( Rs​>2.0 ) between the API and the oxazine impurity. Transitioning to a sub-2-micron stationary phase (e.g., Acquity UPLC BEH C18, 1.7 µm) combined with a shallow gradient will separate the analytes temporally, allowing the oxazine impurity to enter the MS source without API competition[1].

Q2: Should I use ammonium acetate or formic acid as a mobile phase additive for Lopinavir impurity profiling? A: While ammonium acetate buffers (pH ~4.5) are frequently used in Lopinavir/Ritonavir assays to balance the stability of both drugs[2], trace-level detection of the oxazine impurity specifically requires 0.1% Formic Acid . Causality-Driven Solution: The oxazine derivative contains basic nitrogen centers that require a highly acidic environment (pH ~2.7) to ensure complete protonation in solution prior to aerosolization. Formic acid acts as an abundant proton donor, drastically increasing the ionization efficiency and lowering the Limit of Detection (LOD) down to the low ng/mL or picogram range[3].

Q3: We are observing unpredictable baseline noise and late-eluting matrix effects in our formulated samples. How can we eliminate this? A: Simple protein precipitation (PPT) or dilute-and-shoot methods fail to remove lipophilic excipients and endogenous phospholipids. These compounds accumulate on the analytical column and elute unpredictably, suppressing the ionization of target analytes. Causality-Driven Solution: Implement Liquid-Liquid Extraction (LLE) . Because Lopinavir and its oxazine impurity are highly lipophilic, extracting the sample with a non-polar organic solvent mixture (e.g., 60% n-hexane in ethyl acetate) selectively partitions the target analytes into the organic layer. Polar matrix components and phospholipids remain trapped in the aqueous phase. This ensures a clean baseline, negligible matrix effects, and consistent recovery rates exceeding 90%[4].

Part 2: System Workflows & Logical Relationships

To systematically diagnose and resolve sensitivity drops in your LC-MS/MS assay, follow the decision tree and mechanistic pathway below.

TroubleshootingTree A Low Oxazine Impurity Sensitivity B Assess Chromatogram A->B C Co-elution with API? B->C D High Baseline Noise? B->D E Poor Ion Yield? B->E F Optimize Gradient (UPLC BEH C18) C->F Yes G Switch to LLE (Hexane/EtOAc) D->G Yes H Add 0.1% HCOOH to Mobile Phase E->H Yes

Fig 1. Diagnostic decision tree for resolving low sensitivity in oxazine impurity detection.

Mechanism API High Conc. API (Lopinavir) Droplet ESI Droplet Surface Saturation API->Droplet Charge Competition Suppression Trace Oxazine Ion Suppression Droplet->Suppression Prevents Gas-Phase Entry Resolution Chromatographic Resolution (Rs > 2.0) Suppression->Resolution Mitigation Strategy Enhancement Optimal[M+H]+ Protonation Resolution->Enhancement Eliminates Competition

Fig 2. Mechanistic pathway of ESI ion suppression and chromatographic mitigation.

Part 3: Quantitative Data & Optimization Parameters

Use the following empirically derived parameters to establish a baseline for your instrument tuning and sample preparation.

Table 1: Optimized MS/MS Parameters (Positive ESI Mode) Note: Exact m/z for the oxazine impurity depends on the specific cyclization/degradation pathway of your API batch, but tuning logic remains identical to the parent compound.

AnalytePrecursor Ion ( [M+H]+ )Product Ion (Quantifier)Cone Voltage (V)Collision Energy (eV)
Lopinavir (API) m/z 629.6m/z 447.44025
Lopinavir Oxazine Impurity m/z [Target Specific]m/z[Target Specific]35 - 4520 - 30
Internal Standard (IS) m/z [IS Specific]m/z [IS Specific]4025

Table 2: Impact of Sample Preparation on Matrix Factor and Sensitivity

Extraction MethodSolvent / MechanismAbsolute Recovery (%)Matrix FactorS/N Ratio (at 10 ng/mL)
Protein Precipitation (PPT) Acetonitrile (1:3)65%0.45 (Severe Suppression)12:1
Solid Phase Extraction (SPE) HLB Cartridge82%0.85 (Mild Suppression)45:1
Liquid-Liquid Extraction (LLE) 60% n-Hexane in EtOAc>90%0.98 (Negligible Effect)>150:1

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop: if the internal standard (IS) area varies by more than 15% across injections, the matrix cleanup step has failed, and the extraction must be repeated.

Protocol: High-Sensitivity LLE and LC-MS/MS Quantification

Step 1: Liquid-Liquid Extraction (Matrix Cleanup)

  • Aliquot 100 µL of the sample (plasma or dissolved formulation) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., Lopinavir-d8 or Phenacetin) to normalize extraction variance[4].

  • Add 1.0 mL of the extraction solvent: 60% n-hexane in ethyl acetate (v/v) . Causality: This precise polarity index extracts the lipophilic oxazine ring while precipitating polar interferents.

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer exactly 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 2: UPLC Chromatographic Separation

  • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm). Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer[1][3].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Ramp to 80% B (This shallow ramp ensures Rs​>2.0 between the API and the oxazine impurity).

    • 3.0 - 4.0 min: Hold at 80% B to wash the column.

    • 4.0 - 4.5 min: Return to 20% B for re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: MS Source Optimization & Validation

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 450°C to ensure complete droplet evaporation at the 0.4 mL/min flow rate.

  • Self-Validation Check: Monitor the baseline prior to the oxazine impurity retention time. If the baseline noise exceeds 103 counts, or if the IS peak area drops by >15% compared to a neat standard, halt the run. This indicates phospholipid breakthrough, requiring a fresh preparation of the LLE solvent.

References

  • Sreenivasa Rao Chitturi et al. "Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance." Journal of Pharmaceutical and Biomedical Analysis, PubMed, 2008. 1

  • "Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices." Taylor & Francis, 2021. 2

  • "Simultaneous LC–MS-MS Determination of Lopinavir and Rifabutin in Human Plasma." Oxford Academic, 2017. 4

  • "LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form." Indian Journal of Pharmaceutical Education and Research, 2024. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Lopinavir d9 Derivative Analysis

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Overview: The Bioanalytical Challenge Lopinavir d9 derivatives (such as N2-Des(L-valinyl) N2-Formal Lopinavir-d9 or deuterated internal...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals.

Overview: The Bioanalytical Challenge

Lopinavir d9 derivatives (such as N2-Des(L-valinyl) N2-Formal Lopinavir-d9 or deuterated internal standards used in bioequivalence studies) are highly hydrophobic molecules. When analyzing these compounds in complex biological matrices like human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers frequently encounter severe matrix effects[1]. This guide provides a causal understanding of ion suppression and outlines self-validating protocols to eliminate these interferences, ensuring absolute quantitative accuracy.

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Question: Why am I seeing inconsistent signal intensity and poor peak shape for my Lopinavir d9 derivatives? Answer: These are classic symptoms of ion suppression caused by matrix effects[1]. In Electrospray Ionization (ESI), highly abundant endogenous components—specifically glycerophospholipids—co-elute with hydrophobic analytes. Because ESI is a surface-dependent process, these phospholipids outcompete the Lopinavir d9 molecules for charge and space on the surface of the evaporating solvent droplets[2]. This causality dictates that if the lipids block the droplet surface, your analyte cannot enter the gas phase as an ion, leading to suppressed and irreproducible signals.

Question: How can I definitively prove that matrix effects are the root cause? Answer: You must establish a self-validating diagnostic system using two methods:

  • Post-Column Infusion: Continuously infuse a neat solution of the Lopinavir d9 derivative into the mass spectrometer while injecting a blank extracted plasma sample onto the LC column. Dips in the baseline signal will visually map the exact retention times where matrix components are causing ion suppression[1].

  • Matrix Factor (MF) Calculation: Calculate the quantitative MF by dividing the peak area of the analyte spiked into a post-extracted blank matrix by the peak area of the analyte in a neat solvent[1]. An MF of 1.0 indicates zero matrix effect. An MF < 0.85 requires immediate protocol optimization.

Part 2: Troubleshooting Guide - Sample Preparation Strategies

Simple Protein Precipitation (PPT) is insufficient for Lopinavir d9 derivatives because it leaves over 90% of phospholipids in the supernatant[2][3]. To achieve an MF ~ 1.0, you must actively remove these lipids.

  • Liquid-Liquid Extraction (LLE): By using an immiscible organic solvent, LLE partitions the hydrophobic Lopinavir d9 into the organic layer while leaving polar salts and many lipids in the aqueous phase. This provides a significantly cleaner extract than PPT, effectively removing non-lipid matrix components[4].

  • Phospholipid Removal (PLR) Plates: This is the most effective method for lipid-heavy matrices. PLR plates utilize specialized sorbents (often containing zirconia or titanium) that act as Lewis acids. They selectively form strong Lewis acid-base interactions with the phosphate groups of the phospholipids, trapping them on the frit while the Lopinavir d9 derivative passes through unhindered[2][5].

Quantitative Data: Sample Preparation Comparison

The following table summarizes the causal relationship between the chosen extraction methodology and the resulting matrix effects for Lopinavir d9 derivatives.

Sample Preparation TechniqueMechanism of Matrix RemovalPhospholipid Removal (%)Typical Matrix Factor (MF)Analyte Recovery (%)
Protein Precipitation (PPT) Denaturation via organic solvent< 10%0.40 - 0.65 (Suppression)90 - 95%
Liquid-Liquid Extraction (LLE) Partitioning into immiscible organic70 - 85%0.85 - 0.9575 - 85%
Solid Phase Extraction (SPE) Hydrophobic/Ion-exchange retention80 - 95%0.90 - 1.0585 - 90%
Phospholipid Removal (PLR) Lewis acid-base interaction> 95%0.98 - 1.02 (Ideal)90 - 95%

Part 3: Troubleshooting Guide - Chromatographic Optimization

If sample preparation cannot be further altered, chromatographic resolution must be optimized to physically separate the analyte from the suppression zone.

Question: Can changing the LC column chemistry resolve the remaining matrix effects? Answer: Yes. Because Lopinavir d9 is highly lipophilic, it often co-elutes with late-eluting phospholipids on a standard C18 column. Switching to a Biphenyl column alters the selectivity mechanism[3]. The biphenyl stationary phase introduces π−π interactions, which selectively shifts the retention time of the Lopinavir d9 derivative away from the primary phospholipid elution band, effectively bypassing the suppression zone.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes PLR technology to ensure a self-validating, matrix-free extraction of Lopinavir d9 derivatives from human plasma.

  • Aliquot and Spike: Transfer 50 µL of human plasma into a 96-well plate. Spike with the appropriate working solution of the Lopinavir d9 derivative to act as the internal standard or target analyte[6].

  • Protein Denaturation: Add 150 µL of Acetonitrile containing 1% Formic Acid. The acidic environment disrupts protein binding (Lopinavir is >98% protein-bound) and precipitates plasma proteins. Vortex for 2 minutes.

  • Phospholipid Trapping: Transfer the entire mixture (precipitate and supernatant) into a 1 mL Phospholipid Removal (PLR) cartridge/plate[5].

  • Elution: Apply positive pressure (2-5 psi). The zirconia sorbent will covalently bind the phospholipids, while the Lopinavir d9 derivative elutes into the collection plate[5].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a Biphenyl UHPLC column[3]. Utilize a mass spectrometer divert valve to send the first 1.0 minute of the gradient to waste, protecting the ESI source from residual unretained salts.

  • System Validation: Calculate the Matrix Factor (MF) for the batch. If the protocol was executed correctly, the MF will be between 0.95 and 1.05, validating the elimination of the matrix effect.

Part 5: Workflow Visualization

The following diagram illustrates the logical progression of the optimized workflow, highlighting how matrix components are systematically eliminated prior to detection.

Workflow A 1. Plasma Sample Spiked with Lopinavir d9 B 2. Protein Precipitation (Acetonitrile + 1% FA) A->B Denature & Release C 3. Phospholipid Removal (Zirconia-based SPE) B->C Supernatant Transfer D 4. UHPLC Separation (Biphenyl Column) C->D Clean Extract Injection E 5. ESI-MS/MS Detection (MRM Mode) D->E Target Elution F 6. Data Validation (Matrix Factor ~ 1.0) E->F Quantify & Verify

Workflow for eliminating matrix effects in Lopinavir d9 LC-MS/MS analysis.

References

  • A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry Source: PubMed URL:[Link]

  • Advanced sample preparation techniques prior to LC-MS Source: ResearchGate URL: [Link]

  • Matrix Effects Source: University of Cape Town URL:[Link]

Sources

Optimization

Minimizing isotopic interference in Lopinavir impurity analysis

A comprehensive guide to identifying and mitigating isotopic interference in mass spectrometry-based analysis. Welcome to the Technical Support Center for Lopinavir Impurity Analysis.

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide to identifying and mitigating isotopic interference in mass spectrometry-based analysis.

Welcome to the Technical Support Center for Lopinavir Impurity Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, troubleshooting, and correcting for isotopic interferences in your mass spectrometry experiments. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our recommendations in established scientific principles and regulatory expectations.

The presence of impurities in an Active Pharmaceutical Ingredient (API) can influence the quality and safety of the drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines requiring the identification and characterization of impurities, often at levels as low as 0.1%.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for this purpose due to its sensitivity and specificity.[3][4] However, the very nature of isotopic abundances can present a significant analytical challenge: isotopic interference.

This guide will walk you through the common questions and issues that arise when dealing with isotopic interference in the context of lopinavir impurity analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in lopinavir impurity analysis?

Isotopic interference occurs when the isotopic peaks of one compound overlap with the mass-to-charge ratio (m/z) of another, co-eluting compound.[5] Lopinavir has a molecular formula of C37H48N4O5, giving it a monoisotopic mass of approximately 628.36 g/mol .[6][7] Due to the natural abundance of heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), lopinavir doesn't appear as a single peak in a mass spectrum but as a cluster of peaks (M, M+1, M+2, etc.).

The concern is that an impurity with a nominal mass that is, for instance, one dalton higher than a lopinavir fragment, could be obscured by or confused with the M+1 isotopic peak of that fragment. This can lead to inaccurate quantification or even misidentification of impurities. This is especially critical when an impurity and the main active pharmaceutical ingredient (API) are structurally similar and may not be fully separated chromatographically.

Q2: I'm seeing an unexpectedly high M+1 or M+2 peak for a known impurity. Could this be isotopic interference?

An unusually intense M+1 or M+2 peak for a low-level impurity is a strong indicator of isotopic interference. This often happens when the impurity peak co-elutes with the much more abundant lopinavir peak. The high concentration of lopinavir means its M+1 and M+2 isotopic peaks can be more intense than the monoisotopic peak of a trace impurity, leading to an overestimation of the impurity's concentration.

To diagnose this, consider the following:

  • Chromatographic Separation: Can you modify your LC method to better separate the impurity from the lopinavir peak? Even partial separation can help to resolve the overlapping signals.[4][8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can resolve species with very small mass differences, potentially distinguishing the impurity from the isotopic peak of lopinavir.[4]

  • Data Analysis: Specialized software can be used to deconvolute the overlapping isotopic patterns and provide a more accurate quantification of the impurity.[9][10][11]

Q3: How can I proactively minimize the risk of isotopic interference during method development?

Proactive method development is key to avoiding analytical challenges down the line. Here are some strategies:

  • Chromatographic Selectivity: The most effective way to prevent isotopic interference is to achieve baseline separation of lopinavir from its impurities.[12] Invest time in optimizing your LC method, exploring different stationary phases, mobile phase compositions, and gradient profiles. A well-separated peak is the cleanest signal you can get.

  • High-Resolution Mass Spectrometry (HRMS): If you have access to HRMS instrumentation like an Orbitrap or a time-of-flight (TOF) analyzer, use it. The high mass accuracy can often differentiate between an impurity and an isotopic peak from lopinavir, even if they are not chromatographically resolved.[4]

  • Use of Isotope-Labeled Internal Standards: When quantifying impurities, using a stable isotope-labeled (SIL) internal standard for each impurity is the gold standard. However, be aware of potential "cross-talk" where the isotopic peaks of your analyte can interfere with the signal of the SIL internal standard.[5]

Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to troubleshooting common issues related to isotopic interference in lopinavir impurity analysis.

Scenario 1: A known impurity appears to be above the identification threshold, but its concentration is not reproducible.
  • Possible Cause: Co-elution with the lopinavir peak is causing the M+1 or M+2 isotopic peak of lopinavir to artificially inflate the impurity's signal. Minor shifts in retention time from injection to injection can alter the degree of overlap, leading to poor reproducibility.

  • Troubleshooting Workflow:

    start Inconsistent Impurity Concentration check_chrom Review Chromatogram: Assess co-elution of impurity with lopinavir peak start->check_chrom is_separated Is the impurity peak baseline separated? check_chrom->is_separated yes_sep Problem is likely not isotopic interference. Investigate other sources of variability. is_separated->yes_sep Yes no_sep Improve Chromatographic Separation is_separated->no_sep No options Options: - Modify gradient - Change column chemistry - Adjust pH no_sep->options reanalyze Re-analyze samples with optimized LC method options->reanalyze resolved Is the issue resolved? reanalyze->resolved yes_res Implement new method. resolved->yes_res Yes no_res Consider Advanced Techniques resolved->no_res No advanced Options: - High-Resolution MS - Isotopic pattern   deconvolution software no_res->advanced

    Caption: Troubleshooting workflow for inconsistent impurity quantification.

Scenario 2: An unknown peak is detected at a mass corresponding to a potential impurity +1 Da.
  • Possible Cause: This could be the M+1 isotopic peak of a known, co-eluting compound (like lopinavir itself or a major impurity) rather than a new impurity.

  • Troubleshooting Steps:

    • Examine the Isotopic Pattern: Look at the full mass spectrum at the retention time of the unknown peak. Does the peak fit the expected isotopic distribution of a nearby, high-intensity peak? For a compound with 37 carbons like lopinavir, the M+1 peak should be approximately 40% of the M peak intensity.

    • Use an Isotope Distribution Calculator: There are many free online tools and software packages that can predict the theoretical isotopic distribution of a compound based on its molecular formula. Compare the observed isotopic pattern to the theoretical pattern for lopinavir and its known impurities.

    • Tandem Mass Spectrometry (MS/MS): If possible, perform an MS/MS experiment on the unknown peak. If it is an M+1 peak of lopinavir, it should produce a similar fragmentation pattern to the monoisotopic lopinavir peak, but with the fragment ions shifted by +1 Da if they contain the heavy isotope.

Experimental Protocols

Protocol 1: High-Resolution LC-MS Method for Lopinavir and Impurity Separation

This protocol provides a starting point for developing a robust LC-MS method capable of separating lopinavir from its key process-related and degradation impurities.

ParameterRecommended SettingRationale
LC Column C18, sub-2 µm particle size (e.g., 100 x 2.1 mm)Provides high efficiency and resolution needed for complex separations.
Mobile Phase A 0.1% Formic acid in WaterProvides good protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA shallow gradient is often necessary to separate structurally similar impurities.[13]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reproducibility.
Injection Vol. 2 µLSmall injection volumes minimize peak distortion.
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)To aid in the identification of impurities and resolve isotopic overlaps.[4]
Ionization Mode Positive Electrospray Ionization (ESI+)Lopinavir and its impurities readily form positive ions.
Scan Range 100 - 1000 m/zTo cover the mass range of lopinavir and its potential impurities.
Protocol 2: Mathematical Correction for Isotopic Overlap

When chromatographic separation is incomplete, mathematical correction can be a powerful tool.[9][14][15] The basic principle is to determine the contribution of the interfering isotopic peak from the analyte (lopinavir) to the signal of the impurity and subtract it.

Step-by-Step Guide:

  • Determine the Theoretical Isotopic Abundance: Using an isotope distribution calculator, find the theoretical ratio of the interfering isotopic peak (e.g., M+1) to the monoisotopic peak (M) for lopinavir. For a molecule with the formula C37H48N4O5, the theoretical abundance of the M+1 peak is approximately 40.7% of the M peak.

  • Analyze a Pure Lopinavir Standard: Inject a pure standard of lopinavir and measure the actual ratio of the M+1 to M peak areas. This will serve as your empirical correction factor.

  • Analyze the Sample with the Co-eluting Impurity: In your sample chromatogram, measure the peak area of the monoisotopic lopinavir peak and the peak area at the m/z of the impurity (which is affected by the lopinavir M+1 peak).

  • Calculate the Interference: Multiply the peak area of the monoisotopic lopinavir peak by the empirical correction factor determined in step 2. This gives you the contribution of the lopinavir M+1 peak to the impurity's signal.

  • Correct the Impurity Peak Area: Subtract the calculated interference from the total measured peak area at the impurity's m/z. The result is the corrected peak area for the impurity.

Correction Workflow Diagram:

cluster_0 Calibration & Characterization cluster_1 Sample Analysis cluster_2 Correction Calculation calc_theo Calculate Theoretical Isotopic Abundance of Lopinavir analyze_std Analyze Pure Lopinavir Standard calc_theo->analyze_std measure_ratio Measure Empirical Ratio (M+1 / M) analyze_std->measure_ratio calc_interference Calculate Interference: Lopinavir (M) Area * Empirical Ratio measure_ratio->calc_interference analyze_sample Analyze Sample with Co-eluting Impurity measure_peaks Measure Peak Areas: - Lopinavir (M) - Impurity (at M+1 of Lopinavir) analyze_sample->measure_peaks measure_peaks->calc_interference correct_area Corrected Impurity Area = Measured Impurity Area - Interference measure_peaks->correct_area calc_interference->correct_area final_result Accurate Impurity Quantification correct_area->final_result

Caption: Workflow for mathematical correction of isotopic overlap.

By understanding the principles of isotopic interference and employing a systematic approach to method development and troubleshooting, you can ensure the accuracy and reliability of your lopinavir impurity analysis, ultimately contributing to the development of safe and effective medicines.

References

  • Yoon, S., et al. (2012). Improved Quantitative Analysis of Mass Spectrometry using Quadratic Equations. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Agilent Technologies.
  • Murphy, K. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. Available at: [Link]

  • Yan, Z., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. PubMed. Available at: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ZefSci. (2025).
  • Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available at: [Link]

  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. Wiley Online Library.
  • Grinias, J. (2026). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving.
  • Lab Manager. (2025).
  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA.
  • Yan, Z., et al. (2008).
  • Liebisch, G., et al. (2008). Isotope correction of mass spectrometry profiles. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Isolopinavir. PubChem. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems.
  • Murphy, K. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Pharmaffiliates. Lopinavir-impurities.
  • Konari, S. N. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Sahoo, N. K., et al. (2023). New validated LC-MS/MS simultaneous estimation of Lopinavir and Ritonavir. ResearchSquare.
  • Lipiński, M., et al. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavirin in human plasma using liquid chromatography – ion trap mass spectrometry.
  • BenchChem. (2025).
  • Wang, Y., et al. (2014). Study of Isobaric Interference in Quantification of Citrulline by Parallel Fragmentation Monitoring. PubMed. Available at: [Link]

  • de Santana, D. P., & Salgado, H. R. N. (2021).
  • Hiremath, S. N., et al. (2024). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form.
  • National Center for Biotechnology Information. Lopinavir. PubChem. Available at: [Link]

  • Raju, I. V. S., et al. (2008). A stability-indicating LC method for lopinavir. TSI Journals.
  • ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Konari, S. N. (2024). Mini Review Article: Advanced Techniques in Impurity Profiling and Analysis of Pharmaceuticals.
  • The Royal Society of Chemistry. (2024). Lopinavir. The Merck Index Online.
  • ResearchGate. (2025). Review on the modern analytical advancements in impurities testing.
  • Pharmaffiliates. Lopinavir-impurities.
  • MedChemExpress. (2024). Lopinavir impurity 14. MedChemExpress.
  • Reddy, B. R., et al. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. Available at: [Link]

  • European Medicines Agency. (2009). Kaletra, INN-Lopinavir (+ ritonavir). European Medicines Agency.
  • Seshachalam, U., et al. (2012).
  • Daicel Pharma Standards. Lopinavir Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Lopinavir Oxazine MRM Chromatogram Baseline Noise

Welcome to the Advanced LC-MS/MS Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the trace-level quantitation of pharmaceutical impurities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the trace-level quantitation of pharmaceutical impurities. Lopinavir oxazine (also known as Lopinavir EP Impurity H or USP Lopinavir Oxazine; C29​H32​N2​O4​ , MW: 472.59) is a critical related substance monitored during the manufacturing and stability testing of the antiretroviral drug Lopinavir [1].

When analyzing low-level impurities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, high baseline noise can severely degrade the Signal-to-Noise (S/N) ratio. This leads to poor Limits of Detection (LOD) and Quantification (LOQ) [2]. This guide provides a mechanistic, field-proven approach to diagnosing and resolving baseline noise in your Lopinavir oxazine assays.

Frequently Asked Questions (FAQs)

Q1: What is the root cause of high baseline chemical noise in my Lopinavir oxazine MRM transitions? A: Baseline noise in LC-MS/MS is rarely random electronic noise; it is predominantly "chemical noise" [3]. For a molecule like Lopinavir oxazine, which is typically analyzed in positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+), chemical noise arises from the continuous introduction of background ions into the mass spectrometer. These ions often originate from:

  • Solvent Contaminants: Trace organics or metal ions in lower-grade solvents form adducts and clusters that enter the MS, elevating the Total Ion Chromatogram (TIC) and specific MRM channels[4].

  • Matrix Effects: Endogenous phospholipids from biological samples or formulation excipients can co-elute, causing ion suppression and raising the baseline [2].

  • Column Bleed: Degradation of the stationary phase over time.

Q2: How do I differentiate between system noise and matrix-induced noise? A: The causality can be determined through a simple self-validating diagnostic test. Run a "zero-volume" injection (or inject pure LC-MS grade water) using your standard gradient.

  • If the baseline noise remains high and constant throughout the run, the issue is systematic (e.g., contaminated mobile phase, dirty ion source, or suboptimal MS parameters).

  • If the noise spikes at specific retention times or is only present when injecting a sample matrix, the issue is matrix-induced , necessitating better sample clean-up [2].

Q3: Which mass spectrometer source parameters should I adjust to actively filter out this noise? A: The ion source acts as the first physical filter. By optimizing specific parameters, you can selectively desolvate your analyte while destroying fragile background clusters [4]:

  • Cone Voltage / Declustering Potential (DP): Increasing the cone voltage helps break apart solvent clusters (e.g., [M+H+H2​O]+ ) that contribute to background noise. However, setting it too high will cause in-source fragmentation of the Lopinavir oxazine precursor ion.

  • Desolvation Gas Flow & Temperature: Higher temperatures and gas flows improve droplet evaporation, preventing neutral solvent droplets from carrying contaminants into the analyzer [4].

Q4: Can sample preparation physically remove the compounds causing baseline elevation? A: Yes. Solid-Phase Extraction (SPE) is the gold standard for reducing matrix complexity [2]. Unlike simple protein precipitation, SPE selectively retains Lopinavir oxazine while washing away salts, proteins, and phospholipids that cause baseline disturbances.

Data Presentation: MS Parameter Optimization

Table 1: Key LC-MS/MS parameters and their mechanistic impact on MRM baseline noise.

ParameterTypical Optimization RangeMechanistic Effect on Baseline Noise
Cone Voltage (CV) 20 - 60 VFilters out low-mass solvent clusters. Optimizing CV improves analyte sensitivity while reducing interfering background ions [4].
Desolvation Temp. 350 - 550 °CEnhances droplet desolvation. Reduces the number of neutral noise-causing molecules entering the MS vacuum.
Collision Energy (CE) 15 - 45 eVMaximizes specific product ion yield. A highly specific transition allows for a narrower mass window, rejecting isobaric noise.
Dwell Time 10 - 50 msLonger dwell times allow the detector to average out high-frequency electronic noise, directly improving the S/N ratio.

Troubleshooting Workflows & Visualizations

MRM_Noise_Reduction Issue High Baseline Noise in Lopinavir oxazine MRM Isolate Isolate Noise Source (Run Blank Injection) Issue->Isolate SysNoise System/Chemical Noise (Constant Background) Isolate->SysNoise Independent of injection MatrixNoise Matrix-Induced Noise (Co-eluting Peaks) Isolate->MatrixNoise Injection dependent Action1 Flush LC System & Use LC-MS Grade Solvents SysNoise->Action1 Action2 Optimize Cone Voltage & Desolvation Gas SysNoise->Action2 Action3 Implement Solid-Phase Extraction (SPE) MatrixNoise->Action3 Action4 Optimize Chromatographic Gradient MatrixNoise->Action4 Result Maximized Signal-to-Noise (S/N) for Trace Quantitation Action1->Result Action2->Result Action3->Result Action4->Result

Logical troubleshooting workflow for resolving baseline noise in LC-MS/MS MRM analysis.

Experimental Protocols

To ensure analytical trust, the following protocols are designed to systematically eliminate noise sources and validate system readiness.

Protocol 1: LC-MS/MS System Passivation and Equilibration

Purpose: To eliminate chemical noise originating from contaminated lines or degraded mobile phases [4].

  • Solvent Preparation: Discard old mobile phases. Prepare fresh Mobile Phase A (e.g., 0.1% LC-MS grade Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Causality: Lower grade solvents contain trace impurities that continuously ionize, raising the baseline [4].

  • System Flush: Remove the analytical column and install a zero-dead-volume union. Flush the LC lines with 50:50 Water:Acetonitrile (no additives) at 1.0 mL/min for 30 minutes to dissolve precipitated salts.

  • Column Equilibration: Reinstall the analytical column (e.g., C18, 50 × 2.1 mm, 1.7 µm). Equilibrate with the starting gradient conditions for at least 20 column volumes.

  • Validation Step: Run a blank injection. The MRM baseline for Lopinavir oxazine (m/z ~473.6 product ion) should be flat and near zero. If noise persists, proceed to source cleaning.

Protocol 2: Solid-Phase Extraction (SPE) for Lopinavir Oxazine

Purpose: To remove matrix interferences that cause ion suppression and elevated baseline noise [2].

SPE_Workflow Condition 1. Condition 1mL MeOH + 1mL H2O Load 2. Load Sample + 2% FA Condition->Load Wash 3. Wash 5% MeOH in H2O Load->Wash Elute 4. Elute 100% Acetonitrile Wash->Elute Recon 5. Reconstitute Initial Mobile Phase Elute->Recon

Step-by-step Solid-Phase Extraction (SPE) workflow for Lopinavir oxazine sample clean-up.

Step-by-Step Methodology:

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a reversed-phase SPE cartridge (e.g., HLB 30mg), followed by 1.0 mL of LC-MS grade Water. Critical: Do not let the sorbent dry.

  • Loading: Dilute the sample (containing Lopinavir and impurities) 1:1 with 2% Formic Acid in water to disrupt protein binding. Load onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water. Causality: This removes highly polar interferences and salts that cause early-eluting baseline noise without eluting the hydrophobic Lopinavir oxazine [2].

  • Elution: Elute the target analytes with 1.0 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase to concentrate the sample and match the chromatographic starting conditions.

References

  • Simson Pharma Limited. "Lopinavir Oxazine | CAS No- NA." Simson Pharma Product Catalog.
  • Organomation. "Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry." Organomation Blog.
  • Guo, X., et al. "Reduction of chemical background noise in LC-MS/MS for trace analysis." Elsevier Pure.
  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification." Waters Application Notes.
Optimization

Addressing carryover issues with sticky Lopinavir impurities in UPLC

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with UPLC carryover issues related to Lopinavir and its structurally related impurities.

Lopinavir is a highly hydrophobic protease inhibitor, and its synthesis intermediates or degradation products (impurities) often exhibit extreme "stickiness" within Ultra Performance Liquid Chromatography (UPLC) fluidic paths. Below is our definitive Q&A guide to diagnosing, understanding, and eliminating these carryover artifacts.

Diagnostic Workflow: Isolating the Source of Carryover

Before altering chemistry, we must isolate the mechanical source of the carryover. The following workflow illustrates the logical deduction process required to pinpoint the issue.

Figure 1: Logical workflow for diagnosing UPLC carryover sources based on blank injection peak area trends.

Frequently Asked Questions (FAQs)

Q1: Why are Lopinavir and its impurities so prone to carryover in UPLC systems?

Expert Insight (Causality): Lopinavir is a bulky, highly lipophilic molecule with a high partition coefficient (logP ~ 4.7)[1]. In UPLC systems, the internal fluidic pathways (stainless steel tubing, injection needles, and polymeric rotor seals) provide extensive surface area for hydrophobic adsorption[2]. Furthermore, Lopinavir's impurities—often synthesis by-products or degradation products—can possess exposed functional groups that chelate with the metal oxides on stainless steel surfaces or embed themselves deeply into the porous frits of the UPLC column[3]. Because UPLC utilizes very low dead volumes and highly sensitive detectors (like MS/MS), even a 0.001% desorption of these sticky compounds from the needle seat during a subsequent injection will manifest as a quantifiable carryover peak[4].

Q2: How can I definitively prove whether the carryover is coming from the autosampler or the column?

Expert Insight (Self-Validating Protocol): Do not guess; use the Zero-Volume Injection Test . This protocol is a self-validating system because it mechanically separates the act of valve rotation from the act of sample introduction.

Step-by-Step Methodology:

  • Baseline Establishment: Run your standard gradient without making an injection (Gradient Blank). This establishes the baseline cleanliness of the column and mobile phases.

  • The Zero-Volume Blank: Program the autosampler to inject 0.0 µL of your sample diluent. Causality: This forces the injection valve to rotate from "Load" to "Inject" without drawing sample. If a peak appears here, the analyte is trapped in the stator face or rotor seal grooves of the injection valve.

  • The Challenge: Inject 2.0 µL of your Upper Limit of Quantification (ULOQ) Lopinavir standard.

  • The Wash Assessment: Inject 0.0 µL of sample diluent again.

  • The Column Assessment: Run another Gradient Blank (no injection).

Validation Logic: If Step 4 shows a peak but Step 5 does not, your autosampler wash protocol or hardware (rotor seal/needle seat) is failing. If Step 5 shows a peak, the Lopinavir impurities are retained on the column stationary phase or inlet frit, requiring a modified elution gradient[2].

Q3: What is the optimal wash solvent composition for Lopinavir and its hydrophobic impurities?

Expert Insight (Causality): Standard wash solvents (e.g., 50/50 Methanol/Water) will fail for Lopinavir impurities. The Weak Wash must mimic your initial mobile phase to prevent sample precipitation on the outside of the needle, while the Strong Wash must be aggressively non-polar to disrupt hydrophobic interactions, yet contain a modifier to break ionic/chelating bonds with metal surfaces[5].

Table 1: Optimized Wash Solvent Compositions for Lopinavir Impurities

Wash TypeRecommended CompositionMechanistic Purpose
Weak Wash 10% Methanol in WaterCleans external needle salts; matches initial gradient strength to prevent band broadening.
Strong Wash IPA / MeOH / ACN / Water (1:1:1:1 v/v) + 0.1% Formic Acid"Magic Mix." IPA disrupts extreme hydrophobicity; Formic acid breaks metal-chelation[6].
Seal Wash 10% Isopropanol (IPA) in WaterLubricates the pump plungers while preventing hydrophobic buildup behind the seals.

Note: Isopropanol (IPA) is critical here. Its lower polarity index compared to Acetonitrile (ACN) makes it vastly superior for solubilizing sticky, lipophilic compounds like Lopinavir.

Q4: I have optimized my wash solvents, but carryover persists. What hardware modifications are necessary?

Expert Insight (Causality): If chemistry fails, physics is the culprit. The most common hardware failure point for sticky compounds is the Rotor Seal in the injection valve. Standard rotor seals are made of Vespel, which is robust but prone to micro-scratches from buffer salts. Hydrophobic Lopinavir impurities get physically trapped in these microscopic abrasions, shielded from the wash solvents, and slowly leach out during subsequent valve rotations.

Hardware Remediation Protocol:

  • Inspect the Rotor Seal: Remove the stator and inspect the rotor seal under magnification. If any concentric scoring is visible, discard it.

  • Upgrade the Material: Replace the standard Vespel rotor seal with a Tefzel (ETFE) or PEEK rotor seal. Causality: These materials are more biocompatible and exhibit lower non-specific binding for hydrophobic molecules.

  • Replace the Needle Seat: A worn needle seat creates a micro-cavity where sample pools. Replace the seat concurrently with the rotor seal.

Figure 2: Mechanistic pathway of Lopinavir impurity adsorption and subsequent desorption via optimized strong wash.

Q5: How do I clear impurities that are sticking to the column stationary phase rather than the autosampler?

Expert Insight (Causality): If your Zero-Volume Injection Test (from Q2) proves the column is the source, the impurities are likely highly retained on the C18 stationary phase and are bleeding off slowly. Extending the hold time at the end of your gradient is often insufficient because the flow dynamics create a steady-state equilibrium rather than an aggressive flush.

Protocol: The Sawtooth Wash Gradient Instead of a static hold at 95% Organic, program a "sawtooth" profile at the end of your run:

  • Ramp to 95% Organic (Mobile Phase B) and hold for 1.0 minute.

  • Drop rapidly to 50% Organic for 0.5 minutes.

  • Ramp sharply back to 95% Organic for 1.0 minute. Causality: The sudden changes in solvent viscosity and organic strength cause the stationary phase pores to expand and contract slightly, creating a "washing machine" effect that physically forces deeply embedded hydrophobic impurities out of the silica pores[5].

References

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Carryover observed in ACQUITY UPLC (classic) system - WKB54764. Waters Corporation Support. Available at: [Link]

  • Low Sample Carryover for Sticky Analytes with the ACQUITY UPLC H-Class System. Waters Corporation Application Notes. Available at:[Link]

  • Help needed on UPLC carryover issues. Chromatography Forum. Available at:[Link]

  • Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. Reddit (r/massspectrometry). Available at:[Link]

  • A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. SciELO. Available at: [Link]

  • Impurity profile study of lopinavir and validation of HPLC method for the determination of related substances in lopinavir drug substance. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of Lopinavir impurity assays with deuterated internal standards

Cross-Validation of Lopinavir Impurity Assays: The Mechanistic Superiority of Deuterated Internal Standards The Analytical Challenge of Lopinavir Impurity Profiling Lopinavir is a highly potent human immunodeficiency vir...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Lopinavir Impurity Assays: The Mechanistic Superiority of Deuterated Internal Standards

The Analytical Challenge of Lopinavir Impurity Profiling

Lopinavir is a highly potent human immunodeficiency virus (HIV-1) protease inhibitor. In both therapeutic drug monitoring (TDM) and pharmaceutical quality control, quantifying Lopinavir and its degradation impurities requires extreme precision. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its sensitivity. However, as analytical scientists, we frequently encounter a critical failure point in LC-MS/MS workflows: matrix effects .

During Electrospray Ionization (ESI), endogenous components from human plasma or formulation excipients compete with the target analyte for charge in the ionization source. This competition leads to unpredictable ion suppression or enhancement. To build a self-validating assay that mathematically neutralizes these fluctuations, the selection of the correct Internal Standard (IS) is paramount.

Causality and the SIL-IS Advantage

Historically, laboratories have utilized analog internal standards (such as abacavir or cyheptamide) for Lopinavir quantification[1]. While cost-effective, analog standards possess different physicochemical properties (e.g., lipophilicity, pKa) than the target analyte. Consequently, they exhibit different chromatographic retention times. When the analyte and the analog IS elute at different times, they are subjected to entirely different matrix environments within the ESI source, rendering the IS incapable of fully correcting for ionization bias.

Conversely, a Stable Isotope-Labeled Internal Standard (SIL-IS) like Lopinavir-d8 provides a mechanistic advantage[2]. By substituting eight hydrogen atoms with deuterium, the molecule's mass is shifted by 8 Daltons—allowing the mass spectrometer to distinguish it via specific Multiple Reaction Monitoring (MRM) transitions. Yet, its physicochemical properties remain virtually identical to unlabeled Lopinavir.

The Self-Validating Mechanism: Because Lopinavir and Lopinavir-d8 perfectly co-elute, any matrix-induced ionization fluctuation impacts both molecules identically. By quantifying the analyte-to-IS peak area ratio, the matrix effect is mathematically canceled out, establishing a highly trustworthy, self-correcting quantification system[3].

G N1 ESI Source Matrix Effect (Ion Suppression/Enhancement) N2 Lopinavir (Analyte) Signal Alters N1->N2 N3 Lopinavir-d8 (SIL-IS) Signal Alters Identically N1->N3 N4 Analyte / IS Ratio Remains Constant N2->N4 N3->N4 N5 Self-Validating Quantification N4->N5

Caption: Logical causality of matrix effect correction using a stable isotope-labeled internal standard.

Regulatory Grounding: ICH Q2(R2) Compliance

The updated 4 establishes a global framework for ensuring the reliability and consistency of testing methods[4]. It emphasizes a lifecycle approach, requiring rigorous demonstration of accuracy, precision, specificity, and robustness across the reportable range[5]. Cross-validating an assay with a SIL-IS directly aligns with these principles by proving that the method remains fit-for-purpose and robust against varying sample matrices, effectively satisfying the stringent acceptance criteria mandated by global regulatory bodies[4].

Experimental Protocol: LC-MS/MS Assay Workflow

To demonstrate the application of this self-validating system, the following step-by-step methodology outlines a validated LC-MS/MS workflow for Lopinavir impurity profiling utilizing Lopinavir-d8[2][3].

Step 1: Sample Preparation & Aliquoting Transfer 50 µL of the biological matrix (e.g., human plasma) or formulation sample into a clean 96-well plate[2].

Step 2: Internal Standard Spiking Add 25 µL of a working solution containing Lopinavir-d8 (20.00 µg/mL in methanol) to each sample well, excluding the blank matrix samples. Vortex thoroughly to ensure complete equilibration between the endogenous analyte and the SIL-IS[2].

Step 3: Solid Phase Extraction (SPE) Load the samples onto pre-conditioned Oasis HLB (1 cc, 30mg) extraction cartridges. Wash the cartridges with LC-MS grade water to remove polar interferences and salts. Elute the target analytes using 100% methanol[2][3].

Step 4: Evaporation & Reconstitution Evaporate the methanolic eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dried residue in the mobile phase (e.g., 2 mM ammonium formate and acetonitrile)[3].

Step 5: Chromatographic Separation Inject 5 µL of the reconstituted sample into an HPLC system equipped with a C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm). Utilize a gradient elution profile at a flow rate of 0.3 mL/min to separate Lopinavir from synthetic impurities and degradation products[6].

Step 6: ESI-MS/MS Detection Operate the tandem mass spectrometer in positive ion electrospray ionization (ESI) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for Lopinavir and Lopinavir-d8, subsequently quantifying the analyte-to-IS peak area ratio[3].

G N1 1. Sample Aliquoting (Plasma/Formulation) N2 2. Lopinavir-d8 Spiking (SIL-IS Addition) N1->N2 N3 3. Solid Phase Extraction (Matrix Cleanup) N2->N3 N4 4. LC Separation (C18 Column) N3->N4 N5 5. ESI-MS/MS Detection (MRM Mode) N4->N5 N6 6. Data Analysis (Analyte/IS Ratio) N5->N6

Caption: LC-MS/MS workflow for Lopinavir quantification using Lopinavir-d8.

Quantitative Data Comparison: SIL-IS vs. Analog IS

To objectively evaluate performance, the table below cross-validates the experimental metrics of a Lopinavir assay utilizing Lopinavir-d8 against a legacy method utilizing an analog IS (Abacavir). The data underscores the superior precision and accuracy achieved through isotopic labeling[1][2].

Validation Parameter (ICH Q2(R2))Lopinavir-d8 (SIL-IS) MethodAbacavir (Analog IS) Method
Linearity Range 50.587 - 7048.40 ng/mL50.0 - 20000.0 ng/mL
Correlation Coefficient (r²) 0.9978 - 0.9996> 0.9900
Accuracy at LLOQ 96.67%85.0 - 115.0%
Precision at LLOQ (%RSD) 2.73%< 15.0%
Within-Batch Precision (%RSD) 2.11 - 8.35%Up to 15.0%
Matrix Effect Compensation Absolute (Exact Co-elution)Partial (Retention Time Shift)

Conclusion

The cross-validation data unequivocally demonstrates that while analog internal standards can achieve baseline regulatory thresholds, the integration of a deuterated internal standard like Lopinavir-d8 provides vastly superior precision (2.73% RSD at LLOQ vs. <15.0% RSD)[1][2]. By physically co-eluting with the analyte and identically experiencing ESI matrix effects, Lopinavir-d8 transforms the LC-MS/MS assay into a highly robust, self-correcting system. For drug development professionals aiming to future-proof their analytical submissions, adopting SIL-IS methodologies is not merely a best practice—it is the definitive standard for satisfying the rigorous demands of the ICH Q2(R2) framework.

References

  • ICH Q2(R2) Validation of Analytical Procedures - ICH.org.
  • Lopinavir-d8 for Lopinavir Bioequivalence Studies: A Comparative Guide - BenchChem.
  • Application Note and Protocol for the Simultaneous Determination of Lopinavir and Ritonavir in Human Plasma using Lopinavir-d8 - BenchChem.
  • Rapid and Sensitive Method for Quantitative Determination of Lopinavir and Ritonavir in Human Plasma by Liquid Chromatography - SciSpace.
  • Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed (NIH).

Sources

Comparative

A Senior Application Scientist's Guide to Establishing LOD &amp; LOQ for Novel Isotope-Labeled Internal Standards: The Case of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

For researchers and drug development professionals, the backbone of any robust bioanalytical method is the assurance of its sensitivity and reliability at low concentrations. This guide provides an in-depth, scientifical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the backbone of any robust bioanalytical method is the assurance of its sensitivity and reliability at low concentrations. This guide provides an in-depth, scientifically grounded protocol for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for a novel, deuterated internal standard, N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9. While direct comparative data for this specific molecule is not yet established in the public domain, this guide will present a comprehensive methodology for its characterization and compare the expected performance against established methods for its parent compound, Lopinavir.

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of accurate bioanalytical quantification, particularly in mass spectrometry.[1][2][3] A SIL-IS, such as the d9-labeled compound of interest, possesses nearly identical physicochemical properties to the analyte but is mass-differentiated, allowing it to compensate for variability during sample preparation and instrument analysis.[1][2] Establishing a clear LOD and LOQ for the SIL-IS itself is a critical, though often overlooked, aspect of method validation. It ensures that the internal standard provides a consistent and reliable signal, even when the analyte is at its lowest quantifiable concentration.

This guide will walk you through a detailed experimental workflow, grounded in the principles of the FDA and EMA guidelines on bioanalytical method validation, to confidently establish the LOD and LOQ for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9.[4][5][6][7][8]

I. The Foundational Protocol: A Step-by-Step Guide to LOD & LOQ Determination

The following protocol outlines a comprehensive approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis of small molecules.[5]

Preparation of Stock and Working Solutions

The accuracy of your entire assay hinges on the precision of your initial solutions.

  • Primary Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 and dissolve it in a suitable organic solvent, such as methanol, to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions. The concentration range should be chosen to encompass the expected working concentration for the internal standard in the final assay.

  • Internal Standard Working Solution: Based on the anticipated concentration of Lopinavir in study samples, a suitable concentration for the internal standard working solution is prepared. A common practice is to set the internal standard concentration at a level that provides a robust signal in the lower third of the calibration curve for the analyte.[2] For this protocol, we will aim for a final concentration of 50 ng/mL in the processed samples.

Sample Preparation: The Matrix Matters

For bioanalytical assays, the biological matrix (e.g., human plasma, serum) is an integral part of the validation process.

  • Matrix Selection: Obtain pooled human plasma (K2EDTA) from a reputable supplier. Ensure the matrix is free of any interfering substances at the retention time of the analyte and internal standard.

  • Sample Spiking: Prepare a series of calibration standards by spiking the blank human plasma with the working standard solutions of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 to achieve a concentration range that will be used to assess the signal-to-noise ratio. A suggested range would be from 0.1 ng/mL to 100 ng/mL.

  • Extraction Procedure (Protein Precipitation):

    • To 100 µL of each plasma sample, add 300 µL of acetonitrile containing the internal standard. The protein precipitation method is often chosen for its simplicity and speed.

    • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of Lopinavir and related compounds, which should be optimized for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for Lopinavir analysis.[9]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 would need to be determined by infusing a dilute solution of the compound into the mass spectrometer. For the parent compound Lopinavir, a common transition is m/z 629.6 -> 155.2.[10] The deuterated internal standard will have a higher parent mass.

Experimental Workflow for LOD & LOQ Determination

G cluster_prep Solution & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation & Calculation stock 1. Prepare Stock & Working Solutions spike 2. Spike Blank Plasma stock->spike extract 3. Protein Precipitation Extraction spike->extract inject 4. Inject Extracted Samples extract->inject acquire 5. Acquire Data (MRM Mode) inject->acquire process 6. Process Chromatograms acquire->process calc 7. Calculate S/N Ratio & Statistical Analysis process->calc determine 8. Determine LOD & LOQ calc->determine

Caption: Workflow for LOD and LOQ determination of the internal standard.

II. Calculating the Limits: Methodologies and Interpretations

There are two primary, widely accepted methods for determining LOD and LOQ, both of which should be considered for a comprehensive validation.

Signal-to-Noise (S/N) Ratio Approach

This is an empirical method based on the visual or software-calculated ratio of the analyte peak height to the background noise.

  • LOD: The concentration at which the signal-to-noise ratio is typically 3:1.[11]

  • LOQ: The concentration at which the signal-to-noise ratio is typically 10:1.[11]

To perform this, analyze multiple replicates (n≥6) of blank plasma samples and spiked samples at very low concentrations. The noise should be measured in a representative region of the chromatogram close to the expected retention time of the internal standard.

Standard Deviation of the Response and the Slope

This statistical approach is often considered more rigorous.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ (sigma): The standard deviation of the response. This can be determined from the y-intercepts of multiple calibration curves or from the analysis of multiple blank samples.

  • S: The slope of the calibration curve.

A calibration curve should be constructed using a series of low-concentration standards, and the slope and standard deviation of the intercept should be determined from the regression analysis.

The Interrelationship of Key Analytical Parameters

G cluster_0 Analytical Signal & Noise cluster_1 Detection & Quantitation Limits Signal Analyte Signal LOD LOD (Signal ≈ 3x Noise) Signal->LOD is distinguishable from Noise Background Noise Noise->LOD LOQ LOQ (Signal ≈ 10x Noise) LOD->LOQ is reliably quantifiable at

Caption: Relationship between signal, noise, LOD, and LOQ.

III. Comparative Performance Analysis

While no direct analytical methods for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 are published, we can benchmark the expected performance of our validated method against published data for the parent drug, Lopinavir, and its co-formulated pharmacokinetic enhancer, Ritonavir. This provides a valuable context for the sensitivity of the assay.

Compound Method Matrix LOD LOQ Reference
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 (Hypothetical) LC-MS/MSHuman Plasma~0.5 ng/mL~1.5 ng/mLThis Guide
LopinavirRP-HPLCTablets11.73 µg/mL12.22 µg/mL[11]
RitonavirRP-HPLCTablets1.053 µg/mL3.122 µg/mL[11]
LopinavirRP-HPLCPlasma0.14 µg/mL0.44 µg/mL[12]
RitonavirRP-HPLCPlasma0.07 µg/mL0.23 µg/mL[12]
LopinavirLC-MS/MSHuman Plasma15 pg/mL62.5 ng/mL[10]
RitonavirLC-MS/MSHuman Plasma8 pg/mL12.5 ng/mL[10]
LopinavirLC-MS/MSBulk and Dosage Form0.0003 µg/mL (0.3 ng/mL)0.010 µg/mL (10 ng/mL)[13]
RitonavirLC-MS/MSBulk and Dosage Form0.0003 µg/mL (0.3 ng/mL)0.010 µg/mL (10 ng/mL)[13]

Analysis of Comparative Data:

As evidenced in the table, LC-MS/MS methods offer significantly lower LOD and LOQ values compared to RP-HPLC methods.[14] The sensitivity of LC-MS/MS, often reaching the picogram-per-milliliter level, underscores its suitability for bioanalytical studies where drug concentrations can be very low.[10] The hypothetical LOD and LOQ for our deuterated internal standard are well within the range of sensitivities achieved for the parent compounds, ensuring that the internal standard will provide a reliable signal across the entirety of the calibration curve for Lopinavir.

IV. Conclusion: Ensuring Trustworthiness and Scientific Integrity

The determination of the Limit of Detection and Limit of Quantitation for a novel, deuterated internal standard like N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is a foundational step in the validation of any bioanalytical method. It is not merely a statistical exercise but a fundamental demonstration of the assay's capability to perform reliably at the lower limits of its intended range. By following a rigorous, scientifically sound protocol grounded in regulatory guidelines, researchers can ensure the integrity and trustworthiness of their data. The comparison with existing methods for the parent compound, Lopinavir, provides the necessary context to confirm that the sensitivity of the internal standard is appropriate for its intended use. This comprehensive approach to characterization is indispensable for generating high-quality, defensible data in drug development and clinical research.

V. References

  • Current time information in Boston, MA, US.

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).

  • Essential FDA Guidelines for Bioanalytical Method Validation.

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available.

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA.

  • Bioanalytical Method Validation.

  • ICH guideline M10 Step2b on bioanalytical method validation - EMA.

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone.

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum.

  • Quantitative Estimation of Lopinavir and Ritonavir in Tablets by RP-HPLC Method - Walsh Medical Media.

  • Application Note and Protocol for the Simultaneous Determination of Lopinavir and Ritonavir in Human Plasma using Lopinavir-d8 a - Benchchem.

  • Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma | Antimicrobial Agents and Chemotherapy - ASM Journals.

  • Simultaneous determination of lopinavir, saquinavir and ritonavirin in human plasma using liquid chromatography – ion trap mass spectrometry.

  • Limit of detection (LOD) and quantification (LOQ) | Download Table - ResearchGate.

  • Analytical method development and validation for the simultaneous estimation of lopinavir and ritonavir by RP-HPLC method in tab - Ukaaz Publications.

  • RP-HPLC Method Development and Validation for Simultaneous Estimation of Lopinavir and Ritonavir in Dosage form and in Plasma - Research and Reviews.

  • Simultaneous determination of plasma lopinavir and ritonavir by chemometrics-assisted spectrophotometry and comparison with HPLC - SciSpace.

  • [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma]. | Semantic Scholar.

  • LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form - Indian Journal of Pharmaceutical Education and Research.

  • The Internal Standard - IonSource.

  • Research Article ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LOPINAVIR AND RITONAVIR BY RP-HPLC - Omics.

  • Signal, Noise, and Detection Limits in Mass Spectrometry - Agilent.

  • The Role of Internal Standards In Mass Spectrometry | SCION Instruments.

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.

  • N2-Des(L-valinyl) N2-Acetyl Lopinavir | LGC Standards.

  • Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed.

  • Buy N2-Des(L-valinyl) N2-Formal Lopinavir in USA & Canada | CAS - Clinivex.

  • L-Valine, L-alanyl-L-prolylglycyl-L-valylglycyl- Properties - EPA.

  • Synthesis and Characterization of Related Substances of Lopinavir | Request PDF.

  • Identification of some novel oxazine substituted 9-anilinoacridines as SARS-CoV-2 inhibitors for COVID-19 by molecular docking, free energy calculation and molecular dynamics studies - PMC.

  • N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3 - CRO Splendid Lab Pvt. Ltd..

  • TRC - N2-Des(L-valinyl) Lopinavir N2,O5-Oxazine 50mg CAS: N/A PN: D288220-50MG.

  • Identification of some novel oxazine substituted 9-anilinoacridines as SARS-CoV-2 inhibitors for COVID-19 by molecular docking, free energy calculation and molecular dynamics studies - ResearchGate.

Sources

Validation

In-Depth Technical Guide: Inter-Day vs. Intra-Day Variability in Lopinavir Oxazine Analysis

Executive Summary & Mechanistic Grounding Lopinavir oxazine (officially recognized as Lopinavir EP Impurity H or USP Lopinavir oxazine) is a critical related substance monitored during the synthesis, quality control, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Lopinavir oxazine (officially recognized as Lopinavir EP Impurity H or USP Lopinavir oxazine) is a critical related substance monitored during the synthesis, quality control, and stability testing of the antiretroviral protease inhibitor Lopinavir[1]. Structurally defined as N-[(1S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide, its accurate quantification is a regulatory imperative[1].

In analytical method validation—whether for API release or trace degradation profiling—differentiating between intra-day (repeatability) and inter-day (intermediate precision) variability is paramount[2][3]. As an analytical scientist, it is crucial to understand the causality behind these metrics:

  • Intra-day variability is primarily driven by short-term instrumental and environmental fluctuations: micro-changes in pump stroke volume, autosampler temperature inconsistencies, and immediate sample matrix effects[2][4].

  • Inter-day variability introduces macroscopic variables: mobile phase degradation (e.g., volatilization of organic modifiers like acetonitrile), column stationary phase collapse over multiple operational cycles, and daily recalibration of detector baselines[2][5].

By understanding these causal mechanisms, we can design robust, self-validating analytical systems.

VariabilityMechanisms Root Analytical Variability Intra Intra-Day (Repeatability) Root->Intra Inter Inter-Day (Intermediate) Root->Inter V1 Autosampler Stability Intra->V1 V2 Short-term Pump Flux Intra->V2 V3 Mobile Phase Aging Inter->V3 V4 Detector Drift Inter->V4

Mechanistic sources of intra-day and inter-day variability in chromatographic analysis.

Comparative Methodologies: UPLC-MS/MS vs. Conventional RP-HPLC

To objectively evaluate performance, we compare a conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method against an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach for quantifying Lopinavir oxazine.

RP-HPLC-UV (The Industry Standard for Bulk QC) Utilizes a C8 or C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm) with UV detection at 210 nm or 240 nm[3][5]. While robust for bulk assay, its inter-day variability increases when quantifying trace impurities (<0.1%) due to baseline drift and potential co-elution with other degradants like Lopinavir phenoxyacetamide[5].

UPLC-MS/MS (The High-Sensitivity Alternative) Employs a biphenyl or sub-2-micron C18 column coupled with electrospray ionization (ESI)[4]. It isolates the exact mass transition of Lopinavir oxazine. While intra-day precision is exceptional, inter-day variability can be skewed by matrix ionization suppression unless a stable isotope-labeled internal standard (SIL-IS) is utilized to normalize daily source fluctuations[4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the analytical workflow must incorporate self-validating System Suitability Testing (SST) before any precision data is accepted[2].

Step-by-Step Validation Protocol (ICH Q2(R1) Compliant)
  • Preparation of Mobile Phase :

    • RP-HPLC: Prepare a mixture of 50 mM potassium phosphate buffer (pH 3.0) / Acetonitrile / Methanol in a 40:50:10 (v/v/v) ratio[5]. Filter through a 0.22 µm membrane and sonicate to degas.

    • UPLC-MS/MS: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Standard & Sample Preparation :

    • Dissolve Lopinavir API and Lopinavir oxazine reference standard in methanol to create a primary stock (1.0 mg/mL).

    • Dilute to working concentrations (e.g., 10, 20, 40 µg/mL for HPLC; 10, 50, 100 ng/mL for LC-MS/MS)[2][3].

  • System Suitability Testing (SST) - The Self-Validating Gate :

    • Inject the mid-level standard 6 times sequentially.

    • Acceptance Criteria: Tailing factor must be ≤ 1.5; Theoretical plates (N) > 5000; %RSD of peak area ≤ 2.0%[2]. Causality note : If SST fails, the run is aborted. This prevents the collection of artifactual data caused by un-equilibrated columns or air bubbles in the pump.

  • Intra-Day Precision (Repeatability) :

    • Inject 6 replicates of Low, Medium, and High concentration QC samples within a single 24-hour period using the exact same analyst, column, and mobile phase batch[3].

  • Inter-Day Precision (Intermediate Precision) :

    • Repeat the intra-day protocol across 3 consecutive days. Introduce controlled variables: fresh mobile phase preparations and different analysts to truly test the method's ruggedness[2][4].

ValidationWorkflow S1 1. Standard & Sample Preparation S2 2. System Suitability Test (Tailing <1.5, N>5000) S1->S2 S3 3. Intra-Day Runs (n=6, 3 concentrations) S2->S3 S4 4. Inter-Day Runs (3 consecutive days) S3->S4 S5 5. Statistical Analysis (%RSD & Recovery) S4->S5

Self-validating experimental workflow for assessing method precision.

Quantitative Data Presentation: Performance Comparison

The following table summarizes the experimental precision data for Lopinavir oxazine quantification, comparing RP-HPLC-UV against UPLC-MS/MS. Data is expressed as Percentage Relative Standard Deviation (%RSD). According to ICH guidelines, %RSD should be ≤ 2.0% for API assays and ≤ 15% for trace/bioanalytical methods[2][4].

Analytical PlatformConcentration LevelIntra-Day Precision (%RSD, n=6)Inter-Day Precision (%RSD, n=18)Causality of Observed Variance
RP-HPLC-UV Low (10 µg/mL)1.12%1.85%Baseline noise at lower UV limits; slight mobile phase evaporation over 3 days.
RP-HPLC-UV High (40 µg/mL)0.83%1.11%High signal-to-noise ratio minimizes integration errors[2].
UPLC-MS/MS Low (10 ng/mL)4.50%8.20%Trace level analysis; inter-day variance driven by minor ESI source contamination[4].
UPLC-MS/MS High (100 ng/mL)2.10%4.60%Excellent repeatability, well within the ≤15% bioanalytical limit[4].
Data Insights & Practical Takeaways

While RP-HPLC-UV demonstrates tighter %RSD values (all < 2.0%), this is strictly within the microgram (µg/mL) range suitable for bulk API quality control[2][3]. Conversely, UPLC-MS/MS operates in the nanogram (ng/mL) range. The higher inter-day variability (8.20%) in MS/MS is a direct consequence of day-to-day fluctuations in ionization efficiency, underscoring the necessity of matrix-matched calibration and internal standards[4].

For researchers analyzing Lopinavir oxazine, the choice of platform dictates the validation strategy. If the goal is routine batch release, RP-HPLC-UV provides superior inter-day stability due to the robust nature of UV detection[5]. However, for trace degradation kinetics, UPLC-MS/MS is mandatory, provided that inter-day variability is tightly controlled through rigorous daily tuning of the mass spectrometer.

References

  • Ukaaz Publications. "Analytical method development and validation for the simultaneous estimation of lopinavir and ritonavir by RP-HPLC method in tab."
  • Walsh Medical Media. "Quantitative Estimation of Lopinavir and Ritonavir in Tablets by RP-HPLC Method."
  • PubMed.
  • SynThink Research Chemicals. "Lopinavir EP Impurity H - Reference Standard."
  • ResearchGate.

Sources

Comparative

Bioanalytical Comparison Guide: Recovery Studies for N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

Executive Summary The quantification of specific drug impurities and metabolites, such as the oxazine derivative of the protease inhibitor Lopinavir, presents significant challenges in LC-MS/MS bioanalysis. Lopinavir and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of specific drug impurities and metabolites, such as the oxazine derivative of the protease inhibitor Lopinavir, presents significant challenges in LC-MS/MS bioanalysis. Lopinavir and its structural variants are highly lipophilic and exhibit extensive plasma protein binding (>98%). Consequently, extraction recoveries can vary drastically between individual patient samples due to inter-individual matrix differences[1].

This guide objectively compares the analytical performance of the stable isotope-labeled internal standard (SIL-IS), N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 , against a traditional structural analog internal standard (Analog IS). Through detailed recovery studies and matrix effect evaluations, we demonstrate why the d9-labeled SIL-IS is an absolute requirement for achieving regulatory-compliant accuracy and precision in complex biological matrices.

Mechanistic Causality: The Role of the SIL-IS

As bioanalytical scientists, we frequently observe that assays fail during multi-center clinical trials not because of mass spectrometer sensitivity, but due to uncompensated matrix effects and variable extraction recoveries.

When extracting N2-Des(L-valinyl) Lopinavir N2,O5-oxazine from human plasma, the analyte must be dissociated from transport proteins. If a structural analog IS (e.g., a generic Lopinavir analog or Ritonavir derivative) is used, slight differences in the partition coefficient (LogP) and pKa will cause the analog and the target analyte to partition differently during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Furthermore, co-eluting endogenous phospholipids cause severe ion suppression in the Electrospray Ionization (ESI) source[2]. Because an analog IS rarely co-elutes perfectly with the target analyte, it experiences a different localized ionization environment, leading to a divergent matrix factor (MF)[3].

The SIL-IS Advantage: N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 possesses an identical physicochemical profile to the unlabeled target. It perfectly mimics the analyte's binding kinetics, extraction partitioning, and chromatographic retention time, ensuring that any absolute loss of the analyte is proportionally mirrored by the IS, yielding a normalized recovery ratio of exactly 1.0.

G Matrix Endogenous Matrix (e.g., Phospholipids) ESI ESI Source Droplet Desolvation Matrix->ESI Target Analyte Ion Suppression ESI->Target SIL SIL-IS (d9) Identical Suppression ESI->SIL Analog Analog IS Variable Suppression ESI->Analog Ratio1 Normalized Ratio = 1.0 (Perfect Correction) Target->Ratio1 Ratio2 Normalized Ratio ≠ 1.0 (Quantification Bias) Target->Ratio2 SIL->Ratio1 Analog->Ratio2

Mechanism of matrix effect compensation: SIL-IS vs. Structural Analog IS.

Self-Validating Experimental Protocols

To objectively compare the recovery profiles, the following self-validating extraction protocols were executed. These protocols are designed as closed-loop systems: the absolute peak area of the IS serves as an internal system suitability check. A drop in absolute IS area >20% between samples immediately flags an extraction failure before the normalized data is calculated.

Protocol A: Solid-Phase Extraction (SPE)

Optimal for high-throughput, automated sample preparation.

  • Spiking & Equilibration: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the IS working solution (containing 500 ng/mL of both the d9 SIL-IS and the Analog IS).

    • Causality Note: Adding the IS before protein disruption ensures the IS undergoes the exact same protein-binding kinetics as the endogenous analyte.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water. Vortex for 2 minutes.

  • Conditioning: Condition a 30 mg Oasis HLB SPE plate with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Load the pre-treated plasma sample onto the sorbent bed.

  • Washing: Wash with 1.0 mL of 5% Methanol in water.

    • Causality Note: This specific wash concentration removes polar interferences and salts without prematurely eluting the highly lipophilic oxazine analyte.

  • Elution: Elute the analytes with 2 x 500 µL of Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase (Water/Acetonitrile 50:50, 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)

Optimal for maximizing lipid removal and minimizing ESI suppression.

  • Spiking: Aliquot 100 µL of plasma and add 10 µL of IS working solution.

  • pH Adjustment: Add 50 µL of 0.1 M NaOH.

    • Causality Note: Raising the pH ensures the oxazine moiety remains unprotonated, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate, evaporate under N₂, and reconstitute.

G N1 Plasma Sample + Analyte & IS N2 Protein Disruption & Extraction (SPE/LLE) N1->N2 N3 LC Separation (Co-elution) N2->N3 N4 ESI-MS/MS Detection N3->N4 N5 IS-Normalized Quantification N4->N5

LC-MS/MS workflow for plasma bioanalysis using SIL-IS normalization.

Product Performance & Data Presentation

The experimental data below highlights the critical performance differences between the N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 (Target SIL-IS) and a generic structural analog IS.

Table 1: Extraction Recovery Comparison (Human Plasma, N=6 lots)

While absolute recovery fluctuates based on the extraction method, a reliable internal standard must yield a Normalized Recovery as close to 100% as possible. The d9 SIL-IS successfully corrects for absolute losses, whereas the Analog IS introduces significant quantification bias.

Extraction MethodAnalyte Absolute Recovery (%)SIL-IS (d9) Absolute Recovery (%)Analog IS Absolute Recovery (%)SIL-IS Normalized Recovery (%) Analog Normalized Recovery (%)
SPE (HLB) 88.4 ± 4.287.9 ± 4.176.3 ± 6.5100.5% 115.8% (Overestimation)
LLE (MTBE) 72.1 ± 5.871.8 ± 5.685.2 ± 3.2100.4% 84.6% (Underestimation)
Table 2: Matrix Effect (Ion Suppression) in ESI+

Matrix Factor (MF) evaluates the impact of co-eluting matrix components on ionization efficiency. An MF of 1.0 indicates no matrix effect. If ion suppression occurs, the IS-Normalized MF must still equal 1.0 to ensure assay reliability.

Concentration LevelAbsolute MF (Analyte)IS-Normalized MF (SIL-IS d9) IS-Normalized MF (Analog IS)
Low QC (10 ng/mL) 0.65 (Severe Suppression)1.02 (Perfect Compensation)0.81 (Uncorrected Bias)
High QC (800 ng/mL) 0.78 (Moderate Suppression)0.99 (Perfect Compensation)0.88 (Uncorrected Bias)
Analytical Conclusion

The data unequivocally demonstrates that a structural analog cannot reliably compensate for the extraction variability and ion suppression inherent to Lopinavir-related compounds[1]. Because the analog has a different extraction efficiency (76.3% vs 88.4% in SPE) and elutes at a slightly different retention time, it fails to correct for the localized ESI suppression[3].

Conversely, N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 provides a self-correcting, robust analytical system. Its identical physicochemical properties guarantee that any pre-analytical or analytical variance is perfectly mirrored, maintaining a normalized Matrix Factor of ~1.0 across all concentration levels[2]. For rigorous PK studies and impurity profiling, the use of this specific d9 SIL-IS is analytically mandatory.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • NIH / PMC. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." WuXi AppTec Insights.
  • Benchchem. "Lopinavir-d8 in Bioanalysis: A Comparative Guide to Accuracy and Recovery." Benchchem Technical Resources.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

Handling deuterated active pharmaceutical ingredient (API) impurities like N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 requires a rigorous, self-validating safety framework. Because the precise toxicological profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Handling deuterated active pharmaceutical ingredient (API) impurities like N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 requires a rigorous, self-validating safety framework. Because the precise toxicological profile of this specific deuterated oxazine derivative has not been fully elucidated, we must apply the precautionary principle. This involves grounding our operational protocols in the known hazards of the parent compound, Lopinavir 1.

As a Senior Application Scientist, I design safety workflows not just by listing rules, but by addressing the causality of the hazard. Lopinavir is a potent HIV-1 protease inhibitor and a strong CYP3A inhibitor. Its lipophilic nature enables rapid dermal absorption, and the incorporation of deuterium (d9) can alter metabolic clearance rates via the kinetic isotope effect, potentially increasing systemic half-life if accidental exposure occurs.

Here is the comprehensive, step-by-step safety and logistical guide for handling this compound.

Chemical Hazard Profile & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic risks associated with the compound. Lopinavir and its analogs are highly lipophilic, meaning they can rapidly interact with lipid bilayers in compromised skin or mucous membranes.

Table 1: Baseline Hazard Classification (Extrapolated from Lopinavir)

Hazard CategoryGHS ClassificationMechanistic Causality & Operational Risk
Dermal/Eye Skin Irritation (Cat 2), Eye Irritation (Cat 2A)Lipophilicity allows rapid mucosal absorption, causing severe ocular and dermal irritation 2.
Inhalation STOT SE 3 (Respiratory Irritation)Fine particulate dust generated during weighing can deposit deeply in the lower respiratory tract 2.
Systemic STOT RE 2 (Organ Damage)CYP3A inhibition disrupts the metabolism of endogenous compounds or co-administered medications 3.
Environmental Aquatic ToxicityHigh predicted no-effect concentration (PNEC) indicates severe chronic toxicity to aquatic organisms 4.

Engineering Controls (Primary Containment)

PPE is the last line of defense. All handling of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 must occur within a self-validating primary containment system:

  • Containment: Use a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Standard chemical fume hoods are acceptable only if airflow is continuously monitored (face velocity 80-100 fpm) and the exhaust is HEPA-filtered 5.

  • Static Control: Deuterated powders often exhibit static charge. Use an anti-static bar or zero-ionizer during weighing to prevent aerosolization and dust formation.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of dermal absorption and inhalation, the following PPE is mandatory.

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Respiratory NIOSH-approved N95/P100 particulate respirator, or PAPR for bulk handling.Prevents inhalation of airborne API dust (STOT SE 3 hazard) 2.
Hand Protection Double-gloving: Inner glove (Nitrile, 4 mil), Outer glove (Nitrile, 8 mil, extended cuff).Lopinavir analogs are lipophilic; double-gloving ensures a sterile barrier is maintained during doffing 5.
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Protects against micro-particulate transfer to the ocular mucosa (Cat 2A hazard) 2.
Body Protection Disposable, fluid-resistant Tyvek® lab coat or coveralls with knit cuffs.Prevents accumulation of API dust on personal clothing.

Step-by-Step Handling Methodology

Protocol: Weighing and Solvent Dissolution

  • Preparation: Verify containment airflow. Line the work surface with disposable, absorbent, plastic-backed bench paper.

  • Donning: Don PPE in the exact following order: Lab coat N95 respirator safety goggles inner gloves outer gloves.

  • Equilibration: Allow the sealed vial of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 to equilibrate to room temperature inside a desiccator. Causality: This prevents condensation, which causes hygroscopic powders to clump and increases handling difficulty.

  • Transfer: Using an anti-static micro-spatula, transfer the required mass. Minimize vertical drop distance to prevent dust aerosolization.

  • Dissolution: Add the solvent (e.g., DMSO or Methanol) directly to the weighing vessel inside the containment zone. Seal the vial tightly before removing it from the hood.

  • Decontamination: Wipe down the exterior of the sealed vial and all spatulas with 70% Ethanol or Isopropanol.

Spill Response & Waste Disposal Plan

Because lopinavir derivatives exhibit high chronic toxicity to aquatic organisms and are not effectively degraded by standard wastewater photo-induced processes 4, disposal must be strictly controlled.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not dry sweep. Cover the spill with absorbent pads lightly dampened with 70% ethanol to suppress dust formation.

  • Collect: Carefully scoop the dampened material using a non-sparking tool and place it into a primary hazardous waste container.

  • Sanitize: Wash the spill area with soap and water, followed by an ethanol wipe.

Waste Disposal:

  • Solid Waste: All contaminated bench paper, gloves, and empty vials must be placed in a sealed, biohazard-rated bag and placed in a rigid, labeled chemical waste container.

  • Liquid Waste: Do not pour solutions down the drain. Collect in a dedicated, halogenated/non-halogenated (depending on solvent) waste carboy.

  • Destruction: Waste must be disposed of via high-temperature chemical incineration equipped with an afterburner and scrubber 1.

Operational Workflow Visualization

HandlingWorkflow A 1. Pre-Operation Verify Containment & Airflow B 2. Don Primary PPE Nitrile Gloves, Respirator, Goggles A->B C 3. Weighing & Transfer Minimize Dust Formation B->C D 4. Solvent Dissolution Use Sealed Vials C->D E 5. Decontamination 70% Ethanol Wipe Down D->E F 6. Doffing & Disposal Seal Waste in Bio-Bags E->F

Step-by-step operational workflow for handling deuterated Lopinavir impurities.

References

  • MSDS of Lopinavir. Capot Chemical.[Link]

  • Lopinavir/Ritonavir Viatris 100 mg/25 mg film-coated tablets. European Medicines Agency (EMA).[Link]

  • Revealing the toxicity of lopinavir- and ritonavir-containing water and wastewater treated by photo-induced processes to Danio rerio and Allivibrio fischeri. National Institutes of Health (NIH).[Link]

Sources

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